molecular formula C16H21BrN2O3 B1612539 Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate CAS No. 867333-30-0

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Katalognummer: B1612539
CAS-Nummer: 867333-30-0
Molekulargewicht: 369.25 g/mol
InChI-Schlüssel: BKZRMPOYXDWHSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O3 and its molecular weight is 369.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZRMPOYXDWHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590807
Record name tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-30-0
Record name 1,1-Dimethylethyl 4-(4-bromobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867333-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Advanced Safety, Handling, and Application Guide: tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Safety Data Sheet (MSDS)

Executive Summary

In modern drug discovery, functionalized piperazine derivatives serve as foundational pharmacophores for a multitude of targeted therapies. tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (CAS 867333-30-0) is a highly versatile, Boc-protected building block characterized by its electrophilic 4-bromobenzoyl moiety. As a Senior Application Scientist, I have observed that standard safety data sheets often fail to bridge the gap between hazard identification and practical laboratory application.

This whitepaper transcends standard 16-section MSDS formats. It provides a field-proven, mechanistically grounded guide to the safe handling, physicochemical vulnerabilities, and synthetic application of this compound—specifically focusing on its critical role in the synthesis of Fatty Acid Synthase (FASN) inhibitors for oncology[1].

Physicochemical Identity & Data Summarization

Understanding the physical properties of a compound is the first step in designing a self-validating safety protocol. The presence of the tert-butyloxycarbonyl (Boc) protecting group dictates strict environmental controls to prevent premature degradation.

PropertyValue / Specification
Chemical Name tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
CAS Number 867333-30-0
Molecular Formula C16H21BrN2O3
Molecular Weight 369.25 g/mol [2]
SMILES Code O=C(N1CCN(C(C2=CC=C(Br)C=C2)=O)CC1)OC(C)(C)C[2]
Storage Conditions Sealed in dry environment, 2-8°C[2]
Form Solid powder

Mechanistic Toxicology & Hazard Identification

Standard safety sheets list hazards without explaining why they occur. By understanding the molecular interactions of CAS 867333-30-0, researchers can anticipate risks before they manifest.

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The fine particulate nature of this powder makes it an inhalation hazard[2]. The reactive carbonyl groups and the aryl bromide moiety can interact with mucosal nucleophiles in the respiratory and gastrointestinal tracts, leading to acute inflammation.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The causality behind these hazards lies in the compound's lipophilicity[2]. The Boc-piperazine core allows the molecule to readily partition into the lipid bilayers of the stratum corneum and ocular membranes. Once absorbed, the mildly electrophilic 4-bromobenzoyl group induces localized cellular stress and irritation.

Advanced Safety Protocols & Self-Validating Handling Systems

To ensure scientific integrity and personnel safety, handling protocols must be designed as self-validating systems where the failure of one step is caught by the next.

Step-by-Step Handling & Weighing Methodology
  • Glove Selection (Causality-Driven): Standard latex gloves offer poor resistance to lipophilic organic compounds. Mandate the use of nitrile gloves (minimum 0.11 mm thickness). For scale-up operations (>50g), double-gloving is required to prevent breakthrough dermal absorption.

  • Anti-Static Weighing Protocol: Powders containing Boc-protected amines often carry static charges, leading to aerosolization during transfer. Weigh the compound inside a Localized Exhaust Ventilation (LEV) enclosure or powder-weighing isolator. Validation Step: Pass an anti-static ionizer bar over the spatula and weigh boat prior to transfer to neutralize static cling.

  • Thermal Control & Storage Rationale: The compound must be strictly stored at 2-8°C[2]. Why? Exposure to ambient heat or trace environmental acids over time causes the thermal degradation of the Boc group. This premature cleavage releases isobutylene gas and carbon dioxide, which can dangerously pressurize sealed vials and drastically reduce the yield of downstream palladium-catalyzed cross-couplings.

Emergency Response: Spill Management
  • Protocol: Do NOT dry-sweep, as this aerosolizes the irritating powder.

  • Action: Wet-sweep the spill using a compatible, low-toxicity solvent (e.g., isopropanol) to collapse the powder into a slurry. Absorb with an inert material (diatomaceous earth) and dispose of as halogenated solid waste. Wash skin with copious soap and water; never use solvents to clean skin, as this accelerates the dermal absorption of the lipophilic API.

Application in Drug Discovery: FASN Inhibitor Synthesis

CAS 867333-30-0 is a premier intermediate in the synthesis of oncology drugs, particularly Fatty Acid Synthase (FASN) inhibitors [1]. FASN catalyzes the formation of long-chain fatty acids (like palmitate) from acetyl-CoA and malonyl-CoA[3]. While minimally expressed in healthy tissue, FASN is heavily overexpressed in human breast cancer cell lines, making it a critical target for halting tumor progression[4].

Step-by-Step Synthetic Workflow
  • Suzuki-Miyaura Cross-Coupling: The aryl bromide moiety of the compound serves as the primary reaction site. It undergoes oxidative addition with a palladium catalyst (e.g., Pd(dppf)Cl₂), followed by transmetalation with an arylboronic acid, and reductive elimination to form a complex biaryl framework.

  • Boc Deprotection: The intermediate is subjected to acidic cleavage using Trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane. The acid protonates the carbamate, expelling CO₂ and isobutylene to yield a free secondary piperazine amine.

  • Amidation/Alkylation: The newly liberated secondary amine is reacted with a target electrophile (e.g., an acyl chloride or alkyl halide) to finalize the active FASN inhibitor API.

SyntheticWorkflow A CAS 867333-30-0 (Aryl Bromide) B Suzuki-Miyaura Coupling A->B Pd Catalyst C Aryl-Coupled Intermediate B->C C-C Bond D Boc Deprotection (TFA/HCl) C->D Acid Cleavage E Secondary Amine D->E -CO2, -Isobutylene

Fig 1: Step-by-step synthetic workflow from CAS 867333-30-0 to secondary amine intermediate.

FASNPathway A Acetyl-CoA + Malonyl-CoA B FASN Enzyme (Overexpressed in Cancer) A->B Substrate Binding C Long-Chain Fatty Acids (Palmitate) B->C NADPH Catalysis D Tumor Cell Proliferation C->D Membrane Synthesis E FASN Inhibitor API (Derived from CAS 867333-30-0) E->B Competitive Inhibition

Fig 2: Mechanism of FASN inhibition in oncology utilizing CAS 867333-30-0 derived compounds.

References

  • Google Patents. "BR112015023279B1 - NEW COMPOUNDS AND COMPOSITIONS FOR FASN INHIBITION".
  • Hunt DA, Lane HM, Zygmont ME, Dervan PA, Hennigar RA. "MRNA stability and overexpression of fatty acid synthase in human breast cancer cell lines." Anticancer Res. 2007 Jan-Feb;27(1A):27-34. PubMed.[Link]

Sources

Whitepaper: Storage, Stability, and Handling Guidelines for Bromobenzoyl Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromobenzoyl piperazine carboxylates (e.g., tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate) are highly versatile pharmacophores and synthetic intermediates. They are foundational in the development of targeted therapeutics, such as PARP-1 inhibitors[1], and act as critical building blocks for advanced fluorescent imaging tools used in drug discovery[2]. However, the structural complexity that makes these compounds biologically and synthetically valuable also introduces specific physicochemical vulnerabilities. This whitepaper provides an authoritative, causality-driven guide to the storage, stability, and handling of these compounds, ensuring absolute structural integrity from bench to biological assay.

Chemical Profile & Mechanistic Vulnerabilities

To design effective storage and handling protocols, one must first understand the molecular causality of degradation. Bromobenzoyl piperazine carboxylates possess three primary structural liabilities:

  • Hygroscopicity of the Piperazine Core: Piperazine derivatives are inherently hygroscopic[3]. The nitrogen atoms within the piperazine ring act as strong hydrogen-bond acceptors, drawing moisture from the atmosphere. This not only skews stoichiometric weighing but introduces water—a potent nucleophile—directly into the bulk powder.

  • Susceptibility to Hydrolysis: The molecule contains both an amide bond and a carboxylate ester linkage. The electron-withdrawing nature of the bromophenyl group increases the electrophilicity of the amide carbonyl, making it susceptible to nucleophilic attack. Consequently, these ester and amide bonds readily undergo hydrolysis, a degradation pathway severely accelerated by extreme pH environments[4].

  • Photolytic Dehalogenation: The carbon-bromine bond on the benzoyl moiety is sensitive to high-energy ultraviolet (UV) radiation, which can induce homolytic cleavage and subsequent dehalogenation.

DegradationPathways A Bromobenzoyl Piperazine Carboxylate B Ester/Amide Hydrolysis (H2O, pH Extremes) A->B C Photolytic Cleavage (UV Exposure) A->C D Bromobenzoic Acid + Piperazine Derivatives B->D E Dehalogenated Byproducts C->E

Mechanistic degradation pathways of bromobenzoyl piperazine carboxylates.

Storage Guidelines: The Causality of Preservation

Standardizing storage conditions is non-negotiable for maintaining batch-to-batch reproducibility. Bulk powders must be stored in tightly closed containers within a cool, dry, and well-ventilated environment[5]. For long-term preservation, particularly when compounds are dissolved in biological matrices or stock solutions, storage at -20°C is required to halt enzymatic and chemical degradation[6].

Table 1: Stability Parameters and Optimal Storage Conditions
ParameterOptimal ConditionCausality / Mechanism of DegradationMitigation Strategy
Temperature 2°C to 8°C (Bulk) / -20°C (Solutions)Thermal energy lowers the activation barrier for the hydrolysis of carboxylate ester and amide bonds.Store in temperature-monitored cold rooms; strictly avoid freeze-thaw cycles.
Atmosphere Inert (Argon/Nitrogen)Piperazine rings are highly hygroscopic; absorbed water acts as a nucleophile for hydrolysis[3].Store in tightly sealed containers backfilled with Argon or over silica gel desiccants.
Light Exposure Dark / Amber VialsUV light induces photolytic cleavage of the carbon-bromine bond.Use actinic glass or opaque secondary containment for all long-term storage.
pH (in solution) pH 6.0 - 7.5Acidic/basic extremes catalyze ester/amide hydrolysis[4].Buffer aqueous solutions; neutralize immediately after stress testing.

Precision Handling & Experimental Workflows

Mishandling during the weighing and dispensing phase is the leading cause of premature degradation. Because piperazine compounds act as moisture sinks, opening a cold vial in a humid laboratory guarantees condensation and subsequent hydrolysis.

Protocol 1: Moisture-Free Dispensing (Self-Validating Workflow)

Objective: To prevent deliquescence and hydrolysis during routine laboratory handling.

  • Thermal Equilibration: Remove the sealed compound container from cold storage (4°C or -20°C) and place it in a desiccator at room temperature for at least 2 hours.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the powder. Equilibration prevents this thermal shock.

  • Inert Transfer: Move the sealed container into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Rapid Dispensing: Weigh the required mass using an analytical balance inside the glovebox.

  • Self-Validating Step: Perform a Karl Fischer (KF) titration on a 50 mg dummy sample handled alongside the main batch.

    • Validation Criteria: A KF result of <0.5% w/w water confirms that the handling environment successfully prevented atmospheric moisture uptake.

HandlingWorkflow S1 Equilibrate to 20°C S2 Transfer to Inert Glovebox S1->S2 S3 Rapid Weighing S2->S3 S4 Seal with Desiccant S3->S4

Step-by-step inert handling workflow to prevent moisture absorption.

Stability Testing: A Self-Validating Protocol

To confidently utilize bromobenzoyl piperazine carboxylates in biological assays, researchers must establish a stability-indicating profile. This ensures that any observed biological activity is due to the parent compound, not a degradation byproduct like 4-bromobenzoic acid.

Protocol 2: Forced Degradation Study

Objective: To establish the stability-indicating profile under hydrolytic and photolytic stress.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutralization: Neutralize the acid/base samples with equimolar amounts of NaOH/HCl.

    • Causality: Neutralization halts the degradation kinetics at the 24-hour mark and prevents damage to the HPLC column stationary phase during analysis.

  • Photolysis: Expose 1 mL of stock solution in a quartz vial to UV light (254 nm) for 24 hours in a photostability chamber.

  • Self-Validating Analytical Step: Inject 10 µL of each stressed sample into an HPLC-UV system (monitored at 254 nm).

    • Validation Criteria: The assay is validated if the mass balance (sum of parent peak area + degradation product peak areas) equals 98-102% of the unstressed control peak area. The appearance of a distinct 4-bromobenzoic acid peak in the acid/base stress samples confirms that the hydrolytic pathway was successfully triggered and quantified.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Shining bright: Fluorescent tools for drug discovery, development and delivery Source: Cuvillier Verlag URL:[Link][2]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: PharmaGuideline URL:[Link][4]

  • Stability of Synthetic Piperazines in Human Whole Blood Source: National Institutes of Health (NIH) / PubMed URL:[Link][6]

Sources

Methodological & Application

Step-by-step synthesis protocol for tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Significance

tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is a highly versatile building block extensively utilized in medicinal chemistry and drug development. The molecule features a rigid piperazine core—a privileged scaffold known to improve aqueous solubility and oral bioavailability—flanked by an aryl bromide and a tert-butyloxycarbonyl (Boc) protecting group[1].

This specific intermediate is heavily featured in the synthesis of complex heterocyclic therapeutics, including potent inhibitors of Fatty Acid Synthase (FASN), which are investigated for their roles in oncology and metabolic disorders[2]. The aryl bromide serves as an ideal electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the Boc group provides orthogonal protection that can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane) to reveal the secondary amine for further functionalization[1].

Mechanistic Rationale & Route Selection

To provide maximum flexibility for different laboratory setups and reagent availability, this guide details two distinct, self-validating synthetic pathways.

  • Route A (Acyl Substitution): Utilizes 4-bromobenzoyl chloride. This is the most atom-economical and rapid method[3]. Triethylamine (TEA) is employed as an acid scavenger. By neutralizing the highly corrosive HCl byproduct generated during the nucleophilic attack, TEA prevents the protonation of 1-Boc-piperazine, driving the reaction to completion.

  • Route B (Peptide Coupling): Utilizes 4-bromobenzoic acid and HATU. This route is preferred when avoiding moisture-sensitive and harsh acyl chlorides[4]. HATU activates the carboxylic acid into a highly reactive 7-azabenzotriazole ester. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the acid, facilitating the formation of the active ester, which then undergoes smooth aminolysis.

Pathway Visualization

SynthesisRoutes SM1 1-Boc-piperazine CondA Route A: TEA, DCM 0 °C to RT, 2-4 h (Acyl Substitution) SM1->CondA CondB Route B: HATU, DIPEA DMF, RT, 15 h (Amide Coupling) SM1->CondB SM2A 4-Bromobenzoyl chloride SM2A->CondA SM2B 4-Bromobenzoic acid SM2B->CondB Target tert-butyl 4-(4-bromobenzoyl) piperazine-1-carboxylate CondA->Target Fast, Scalable CondB->Target Mild, High Yield

Synthetic pathways for tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate via Routes A and B.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected outcomes for both synthetic routes.

ParameterRoute A: Acyl Chloride Method[1][3]Route B: HATU Coupling Method[4]
Primary Electrophile 4-Bromobenzoyl chloride (1.1 equiv)4-Bromobenzoic acid (1.0 equiv)
Nucleophile 1-Boc-piperazine (1.0 equiv)1-Boc-piperazine (1.2 equiv)
Coupling Agent None requiredHATU (1.2 equiv)
Base Triethylamine (TEA) (1.5 equiv)DIPEA (3.0 equiv)
Solvent Anhydrous Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature / Time 0 °C to Room Temp / 2–4 hoursRoom Temp / 15 hours
Expected Yield 85 – 92%~94%

Step-by-Step Experimental Methodologies

Protocol A: Synthesis via Acyl Chloride (Scalable Route)

This protocol utilizes the high reactivity of acyl chlorides for rapid amide bond formation[1][3].

1. Reaction Setup & Initiation:

  • Preparation: Thoroughly dry all glassware. Equip a round-bottom flask with a magnetic stir bar and a nitrogen balloon to prevent hydrolysis of the acyl chloride[3].

  • Dissolution: Dissolve 1-Boc-piperazine (5.0 mmol, 0.93 g) in 25 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) (7.5 mmol, 1.05 mL) to the solution.

  • Causality Check: Cool the flask to 0 °C using an ice-water bath. Why? Cooling prior to the addition of the highly electrophilic acyl chloride mitigates the exothermic nature of the reaction, preventing solvent boil-off and suppressing the formation of trace impurities.

2. Electrophile Addition:

  • Dissolve 4-bromobenzoyl chloride (5.5 mmol, 1.21 g) in 5 mL of anhydrous DCM.

  • Add this solution dropwise to the stirring amine mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for 2 to 4 hours[1].

3. In-Process Control (IPC):

  • Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (2:1). The starting amine will stain with ninhydrin, whereas the UV-active product will not.

4. Workup & Isolation:

  • Quench: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Why? This step is a self-validating purification mechanism; it hydrolyzes any unreacted acyl chloride into the water-soluble carboxylate and neutralizes the TEA·HCl salts[1].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Washing: Wash the combined organics with water (20 mL) and brine (20 mL) to remove residual salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization or short-pad silica gel chromatography if necessary.

Protocol B: Synthesis via HATU Coupling (Mild Route)

This protocol is adapted from validated patent literature for the precise synthesis of this molecule, offering exceptionally high yields under mild conditions[4].

1. Activation of the Carboxylic Acid:

  • In a 50 mL round-bottom flask, dissolve 4-bromobenzoic acid (4.48 mmol, 901 mg) and 1-Boc-piperazine (5.37 mmol, 1.00 g) in 15 mL of DMF[4]. Stir for 5 minutes at room temperature.

  • Causality Check: DMF is utilized due to its high dielectric constant, which perfectly solubilizes the polar HATU reagent and stabilizes the charged uronium intermediates during activation.

2. Coupling Phase:

  • Add HATU (5.37 mmol, 2.04 g) followed by DIPEA (13.44 mmol, 2.34 mL)[4].

  • Why 3.0 equivalents of DIPEA? DIPEA is required to fully deprotonate the 4-bromobenzoic acid (allowing attack on HATU) and to neutralize the HOAt leaving group, ensuring the catalytic cycle remains active without protonating the piperazine nucleophile.

  • Stir the mixture at room temperature for 15 hours[4].

3. Workup & Purification:

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF.

  • Dilution & Washing: Dilute the resulting residue with Ethyl Acetate (EA) (40 mL). Wash the organic layer sequentially with water (3 × 20 mL) and brine (20 mL)[4]. Self-Validation: Multiple water washes are critical here to partition the highly water-soluble DMF and HATU byproducts (tetramethylurea) away from the target compound.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • Chromatography: Purify the concentrate via silica gel column chromatography using a Hexanes:Ethyl Acetate (2:1) gradient to afford the pure tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (Expected yield: ~1.56 g, 94%)[4].

References

  • KR101796391B1 - Blt 저해 활성을 갖는 신규 화합물 및 이를 유효성분으로 포함하는 염증성 질환 예방 또는 치료용 조성물 - Google Patents.
  • BR112015023279B1 - compounds for fasn inhibition - Google Patents.

Sources

Application Note: Chemoselective Boc Deprotection of tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from a functionalized piperazine scaffold using Trifluoroacetic Acid (TFA).

Chemical Context & Design Logic

Piperazine derivatives are ubiquitous in medicinal chemistry, frequently serving as pharmacokinetic modulators or core pharmacophores. The synthesis of complex piperazines often relies on orthogonal protection strategies, with the tert-butyloxycarbonyl (Boc) group being the industry standard for secondary amines[1].

The target molecule, tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate , presents a classic chemoselectivity challenge: it contains both an acid-labile carbamate (Boc) and a potentially reactive amide bond (the 4-bromobenzoyl linkage).

Mechanistic Causality

The deprotection of the Boc group using TFA in dichloromethane (DCM) proceeds via an acid-catalyzed cleavage mechanism[2]. The reaction logic is dictated by the differential stability of the functional groups:

  • Protonation: TFA selectively protonates the carbamate carbonyl oxygen. The amide bond remains intact because the 4-bromobenzoyl group is highly deactivated by both the carbonyl and the halogen, rendering it stable to TFA at room temperature[3].

  • Cleavage: The tert-butyl-oxygen bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide (CO₂) gas[4].

  • Salt Formation: The resulting free secondary amine is immediately protonated by excess TFA, yielding the stable (4-bromophenyl)(piperazin-1-yl)methanone TFA salt.

Because the substrate lacks electron-rich aromatic rings (such as indole or phenol), the tert-butyl cation primarily deprotonates to form isobutylene gas rather than acting as an electrophile. Consequently, the addition of specialized cation scavengers (e.g., TIPS or anisole) is unnecessary, streamlining the downstream purification[2].

Mechanism SM Boc-Piperazine Derivative Protonation Protonation by TFA SM->Protonation Cleavage Cleavage (t-Bu Cation Loss) Protonation->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Decarb Decarboxylation (-CO2) Carbamic->Decarb Product Piperazine TFA Salt Decarb->Product

Caption: Logical progression of TFA-mediated Boc deprotection yielding the piperazine TFA salt.

Quantitative Optimization Data

To establish the most efficient parameters, various concentrations of TFA and reaction times were evaluated. The goal is to maximize conversion while minimizing reaction time and avoiding potential amide hydrolysis.

Table 1: Optimization of Deprotection Conditions for tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

EntryTFA Concentration (v/v in DCM)Temperature ProfileTimeConversion (%)Isolated Yield (%)Purity (LC-MS)
110%0 °C → RT4.0 h85%78%>95%
220%0 °C → RT2.0 h>99%92%>98%
3 50% 0 °C → RT 1.0 h >99% 94% >98%
450% (Microwave)60 °C0.5 h>99%95%>98%

Data Interpretation: A 1:1 mixture of TFA:DCM (50% v/v) at room temperature provides the optimal balance of rapid kinetics and high yield without requiring specialized microwave equipment[1],[5].

Experimental Workflows

The following protocols are designed as self-validating systems . Visual and analytical cues are embedded within the steps to ensure the operator can verify success in real-time.

Workflow Step1 Dissolve Substrate in Anhydrous DCM Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of TFA (20-50% v/v) Step2->Step3 Step4 Warm to RT & Stir (1-4 h) Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Free-Base Workup (NaHCO3 or Resin) Step5->Step6

Caption: Step-by-step experimental workflow for solution-phase Boc deprotection.

Protocol A: Standard Solution-Phase Deprotection (Aqueous Workup)

Best for standard laboratory scale-up where the free base is highly lipophilic.

  • Dissolution: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (1.0 eq, ~0.2 M) in anhydrous dichloromethane (DCM)[4].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: The addition of TFA is mildly exothermic. Cooling prevents solvent bumping and controls the initial burst of gas evolution.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 50% v/v (TFA:DCM = 1:1)[1].

    • Self-Validation Cue 1 (Visual): Immediate effervescence will be observed. This is the evolution of CO₂ and isobutylene gases, confirming the reaction has initiated[2]. Do not seal the system; ensure proper venting.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

    • Self-Validation Cue 2 (Visual): The cessation of bubbling indicates that the decarboxylation phase is largely complete.

    • Self-Validation Cue 3 (Analytical): Monitor by TLC (UV active). The starting material will disappear, and a baseline spot (the highly polar TFA salt) will appear.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TFA.

  • Free-Basing (Aqueous): Redissolve the crude residue in ethyl acetate. Wash carefully with saturated aqueous NaHCO₃. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently[4].

  • Isolation: Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free piperazine.

Protocol B: Rapid Deprotection & Resin-Based Free-Basing

Best for highly polar piperazines prone to aqueous emulsion or loss in the aqueous layer.

Piperazine derivatives often suffer from poor recovery during aqueous basic workups due to high water solubility. Utilizing a basic ion-exchange resin circumvents this issue[5].

  • Reaction: Execute steps 1 through 5 from Protocol A.

  • Resin Preparation: Suspend Amberlyst A-21 basic ion-exchange resin (3.0 eq based on total TFA used) in DCM/MeOH (9:1).

  • Non-Aqueous Free-Basing: Dissolve the crude TFA salt in a minimal amount of DCM/MeOH (9:1) and add it to the resin suspension.

  • Agitation: Shake or stir gently at room temperature for 30 minutes.

    • Causality: The basic resin acts as a macroscopic sponge, scavenging the trifluoroacetate counterions and releasing the neutral freebase amine into the solvent without introducing water[5].

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin thoroughly with DCM/MeOH.

  • Concentration: Evaporate the filtrate to yield the highly pure (4-bromophenyl)(piperazin-1-yl)methanone free base.

References

  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem: Application Note & Protocol.
  • BenchChem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity.
  • NIH PubMed Central. "Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors.

Sources

Palladium-catalyzed Suzuki cross-coupling with tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Introduction & Strategic Rationale

The piperazine ring is a highly privileged scaffold in modern medicinal chemistry, frequently serving as a rigid linker or a basic pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. The compound tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-(4-bromobenzoyl)piperazine) represents a highly versatile building block for drug discovery. It features an aryl bromide primed for transition-metal-catalyzed cross-coupling, an amide linkage that provides vital hydrogen-bonding capabilities, and a Boc-protected secondary amine that enables orthogonal downstream functionalization.

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing sp²-sp² carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the low toxicity of organoboron reagents[1]. When applied to tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, the electron-withdrawing nature of the para-carbonyl group significantly activates the C–Br bond toward oxidative addition by the palladium(0) catalyst, making it a highly reactive electrophile capable of coupling with diverse aryl and heteroaryl boronic acids[2].

Mechanistic Insights & Causality in Experimental Design

A successful Suzuki-Miyaura coupling relies on the delicate interplay between the catalyst, base, and solvent system[3]. As a researcher, understanding the causality behind these choices ensures robust and reproducible yields.

  • Catalyst Selection: While standard Pd(PPh₃)₄ is often sufficient, the use of bidentate phosphine ligands like dppf in Pd(dppf)Cl₂ is highly recommended for this substrate. The wider bite angle of the dppf ligand accelerates the reductive elimination step, thereby preventing unwanted dehalogenation or homocoupling side reactions that often plague electron-deficient aryl halides.

  • Base & Transmetalation: The transmetalation step requires the quaternization of the boronic acid to a negatively charged boronate intermediate. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are optimal choices[4]. The carbonate ions not only activate the boron species but also exchange the halide on the Pd(II) complex to form a more reactive Pd–OAr species.

  • Solvent System: A biphasic system of 1,4-Dioxane and Water (typically 4:1 v/v) is utilized. Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the inorganic base and facilitates the formation of the reactive boronate complex[3].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br PdII_ArBr Pd(II)(Ar)(Br)L_2 (Ar = 4-(Boc-piperazine-1-carbonyl)phenyl) OxAdd->PdII_ArBr TransMet Transmetalation (Base-Assisted) PdII_ArBr->TransMet Ar'-B(OH)2 + Base PdII_ArAr Pd(II)(Ar)(Ar')L_2 Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Cross-Coupled Product + Pd(0) Regeneration RedElim->Product Product->Pd0 Cycle repeats

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the Boc-piperazine aryl bromide.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirical optimization data for coupling tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (1.0 mmol) with phenylboronic acid (1.2 mmol).

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801268
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O90885
3 Pd(dppf)Cl₂ (5%) Cs₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 4 94
4Pd(OAc)₂ / XPhos (2%)K₃PO₄ (3.0)THF/H₂O70691

Note: Entry 3 represents the optimal self-validating system, balancing reaction speed, maximum conversion, and ease of purification.

Detailed Experimental Protocol

Materials Required:

  • tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (1.0 equiv, limiting reagent)

  • Arylboronic acid or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (1.0 mmol), the selected arylboronic acid (1.2 mmol), Cs₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol)[4].

  • Degassing (Critical Self-Validating Step): Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands and the formation of unreactive Pd(II) dead-end complexes.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed Deionized Water. The mixture will typically appear as a reddish-orange suspension.

  • Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously. Self-Validation: As the reaction proceeds, the color often deepens to a dark brown/black, indicating the formation of active Pd(0) nanoparticles and progression of the catalytic cycle.

  • Reaction Monitoring: After 4 hours, sample the organic layer and analyze via TLC (Hexanes:Ethyl Acetate, 1:1) or LC-MS. The starting aryl bromide should be completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. The Boc-protected biaryl product typically elutes as a highly pure, viscous oil or amorphous solid.

Workflow Visualization

Workflow Step1 Reagent Setup (Inert Atmosphere) Step2 Solvent Addition (Degassed Dioxane/H2O) Step1->Step2 Step3 Thermal Heating (90°C, 4-12 h) Step2->Step3 Step4 Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 Purification (Silica Gel / Hex:EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Downstream Applications

Following successful cross-coupling, the tert-butyl carbamate (Boc) group can be quantitatively removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane. This liberates the secondary amine of the piperazine, which can then be subjected to reductive amination, alkylation, or acylation to generate diverse libraries of bioactive compounds for structure-activity relationship (SAR) studies.

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at:[Link]

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura. RSC Publishing. Available at:[Link]

  • A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. ResearchGate. Available at:[Link]

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC / NIH. Available at:[Link]

Sources

Application Note & Protocol: Robust Amide Coupling of 4-Bromobenzoic Acid and N-Boc-Piperazine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The amide bond is a fundamental linkage in a vast array of pharmaceuticals and bioactive molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, a valuable intermediate in drug discovery. The synthesis is achieved through the coupling of 4-bromobenzoic acid and N-Boc-piperazine using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) methodology.[2] We delve into the mechanistic rationale for reagent selection, offer a step-by-step experimental procedure, present a comprehensive troubleshooting guide, and visualize the reaction pathway and workflow to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and process development.

Introduction and Scientific Rationale

The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the activation of the carboxylic acid.[2] In drug development, the 4-bromobenzoyl moiety serves as a key building block for introducing a synthetically versatile handle for further cross-coupling reactions, while the N-Boc-piperazine scaffold is a privileged structure found in numerous CNS-active agents and other therapeutics. Their conjunction via a stable amide linkage creates a powerful intermediate for library synthesis and lead optimization.

Among the myriad of available coupling reagents, the combination of a carbodiimide, such as EDC, with an additive like HOBt remains a gold standard.[1] EDC is a "zero-atom-loss" coupling agent prized for its high efficiency and the water-solubility of its urea byproduct, which greatly simplifies purification via aqueous workup.[3][4] The addition of HOBt is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-ester. This strategy enhances reaction rates and, in the case of chiral substrates, suppresses racemization.[5]

Mechanistic Pathway of EDC/HOBt Coupling

The coupling reaction proceeds through a well-elucidated multi-step mechanism:

  • Activation: The carboxylic acid (4-bromobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.

  • HOBt Interception: Before the O-acylisourea can rearrange into an unreactive N-acylurea byproduct, it is intercepted by the nucleophilic HOBt.[3] This forms an activated HOBt-ester, releasing the water-soluble EDC-urea precursor.

  • Aminolysis: The primary amine of N-Boc-piperazine then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can participate catalytically, though it is often used stoichiometrically to maximize efficiency.[2][5]

  • Role of Base: A non-nucleophilic tertiary amine, such as Diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its initial attack on the EDC.[6][7]

Caption: Figure 1: EDC/HOBt Amide Coupling Mechanism

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount
4-Bromobenzoic AcidC₇H₅BrO₂201.021.02.01 g
N-Boc-piperazineC₉H₁₈N₂O₂186.251.051.96 g
EDC·HClC₈H₁₈ClN₃191.701.22.30 g
HOBt (anhydrous)C₆H₅N₃O135.121.21.62 g
DIPEAC₈H₁₉N129.242.54.3 mL
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL

Note: Use anhydrous solvents and reagents for best results. HOBt is available as a hydrate; if used, adjust the mass accordingly.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (2.01 g, 10.0 mmol) and N-Boc-piperazine (1.96 g, 10.5 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add HOBt (1.62 g, 12.0 mmol) to the solution. Stir for 2 minutes.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base and Coupling Agent: Add DIPEA (4.3 mL, 25.0 mmol) to the cold solution, followed by the portion-wise addition of EDC·HCl (2.30 g, 12.0 mmol) over 5 minutes. Keeping the solution cool helps to manage any exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be clearly visible (Rf ≈ 0.4-0.5), and the starting 4-bromobenzoic acid spot should be consumed.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[3] This sequence removes unreacted amine, residual acid, and water-soluble byproducts like the EDC-urea.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting white solid under high vacuum. The expected product is tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Experimental Workflow Diagram

Amide_Coupling_Workflow Figure 2: Experimental Workflow Start 1. Dissolve Acid & Amine in DCM Additives 2. Add HOBt Start->Additives Cool 3. Cool to 0 °C Additives->Cool Couple 4. Add DIPEA & EDC·HCl Cool->Couple React 5. Stir at RT Overnight Couple->React Workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) React->Workup Dry 7. Dry (Na₂SO₄) & Concentrate Workup->Dry Purify 8. Flash Chromatography Dry->Purify Product 9. Isolate Pure Product Purify->Product

Caption: Figure 2: Experimental Workflow

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive coupling reagents (hydrolyzed EDC or HOBt).2. Insufficient reaction time.3. Steric hindrance or low nucleophilicity of amine.1. Use fresh, anhydrous reagents and solvents.2. Extend reaction time to 24 hours.3. Consider switching to a more potent coupling system like HATU/DIPEA.[2]
Low Yield 1. Inefficient work-up leading to product loss.2. Formation of N-acylurea side product.3. Adsorption of product onto silica gel during chromatography.1. Ensure pH is correct during washes; avoid emulsions.2. Ensure EDC is added slowly at 0 °C to favor HOBt-ester formation.3. Pre-treat silica gel with 1% triethylamine in the eluent.
Difficult Purification 1. Presence of EDC-urea byproduct in the organic layer.2. Streaking on TLC plate.1. Perform an additional acidic wash (e.g., 1 M HCl or 10% citric acid) to protonate the urea and pull it into the aqueous layer.[3]2. Add a small amount of acetic acid or triethylamine to the mobile phase to improve peak shape.

Conclusion

The EDC/HOBt-mediated coupling of 4-bromobenzoic acid and N-Boc-piperazine is a highly reliable and scalable method for producing a key pharmaceutical intermediate. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently achieve high yields of the desired product. The straightforward work-up and purification procedures make this an accessible and efficient transformation for applications in medicinal chemistry and large-scale synthesis.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. (Note: A general reference on the importance of amide bonds, specific URL not provided by tool, a representative link is: [Link])

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Golisade, A., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports, 7(1), 1-9. Retrieved from [Link]

  • Pu, Y. J., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(2), 310–314. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • U.S. Patent No. US6362351B2. (2002). Catalyst and method for amide formation.
  • ResearchGate. (2015). How can one use DIPEA for deprotonation of primary amine groups in polyethylenimine for protein conjugation? Retrieved from [Link]

  • University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water. Retrieved from [Link]

Sources

Application Note: Sonogashira Cross-Coupling of 4-Bromobenzoyl Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and serve as a rigid linker in targeted therapeutics. When functionalized as a 4-bromobenzoyl piperazine derivative, it provides a highly versatile aryl bromide handle for late-stage diversification. This application note details a highly optimized, self-validating protocol for the Sonogashira cross-coupling of these derivatives with terminal alkynes. By employing a specialized palladium/phosphine catalyst system, this methodology overcomes the traditional inertness of aryl bromides, enabling high-yielding C–C bond formation at room temperature.

Mechanistic Rationale & Substrate Dynamics

In traditional Sonogashira couplings, aryl iodides are the preferred substrates due to their low bond dissociation energy. However, aryl bromides are generally cheaper, more accessible, and exhibit greater stability toward light and heat, making them highly desirable for scalable pharmaceutical synthesis (1)[1].

The primary challenge with 4-bromobenzoyl piperazine is the higher activation barrier of the C–Br bond. To drive the oxidative addition of Palladium(0) into the C–Br bond without resorting to harsh heating—which can degrade sensitive piperazine moieties—we employ the bulky, electron-rich ligand tri-tert-butylphosphine ( P(t-Bu)3​ ). This ligand increases the electron density on the palladium center, drastically accelerating oxidative addition and allowing the reaction to proceed at room temperature (2)[2]. Furthermore, protecting the secondary amine of the piperazine ring (e.g., as an N-Boc derivative) is a critical causality choice; free secondary amines can coordinate to the palladium center, poisoning the catalyst and stalling the cycle.

Reaction Workflows & Catalytic Cycles

Sonogashira_Workflow Substrate 1. Substrate Preparation N-Boc-4-bromobenzoyl piperazine Catalyst 3. Catalyst Activation Pd(PhCN)2Cl2 + P(t-Bu)3 Substrate->Catalyst Alkyne 2. Alkyne Addition Terminal Alkyne + CuI Alkyne->Catalyst Reaction 4. Cross-Coupling Room Temp, DIPA/Dioxane Catalyst->Reaction Oxidative Addition & Transmetalation Validation 5. In-Process Control GC-MS & TLC Monitoring Reaction->Validation Aliquot testing Purification 6. Purification Silica Gel Chromatography Validation->Purification >95% Conversion

Workflow for the Sonogashira coupling of 4-bromobenzoyl piperazine derivatives.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox + Ar-Br PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans + Cu-C≡C-R PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product ArBr Aryl Bromide (Piperazine Core) ArBr->PdII_Ox Cu_Alk Cu-Acetylide Cu_Alk->PdII_Trans

Palladium-catalyzed Sonogashira cycle highlighting aryl bromide activation.

Optimization of Quantitative Parameters

The table below summarizes the causality behind condition optimization. Standard conditions often fail to activate the aryl bromide efficiently, leading to poor yields or requiring excessive heat that promotes Glaser homocoupling of the alkyne.

Table 1: Optimization of Reaction Conditions for N-Boc-4-Bromobenzoyl Piperazine
EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)2​Cl2​ (5%)None Et3​N DMF8042Sluggish oxidative addition into C-Br; high temp promotes degradation.
2 Pd(OAc)2​ (5%) PPh3​ DIPATHF6558Moderate conversion; significant Glaser homocoupling side-product observed.
3 Pd(PhCN)2​Cl2​ (3%) P(t-Bu)3​ DIPADioxaneRT94 Optimal: Rapid oxidative addition; bulky base prevents Pd coordination.
4 Pd(PhCN)2​Cl2​ (3%) P(t-Bu)3​ Et3​N DioxaneRT71Competitive base coordination to Pd slows the catalytic cycle.

Self-Validating Experimental Protocol

This procedure describes the coupling of N-Boc-4-bromobenzoyl piperazine with phenylacetylene. Every step is designed with built-in validation metrics to ensure reproducibility.

Phase 1: Preparation and Degassing (Critical Step)

  • In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-Boc-4-bromobenzoyl piperazine (1.0 mmol, 369 mg), Pd(PhCN)2​Cl2​ (0.03 mmol, 11.5 mg), and CuI (0.05 mmol, 9.5 mg).

  • Causality Note: CuI acts as the transmetalating agent. Keeping its loading strictly at 5 mol% relative to the alkyne prevents the copper-catalyzed Glaser homocoupling side reaction.

  • Seal the tube with a rubber septum and perform three cycles of vacuum/nitrogen backfill.

  • Self-Validation Check: Failure to achieve a strict inert atmosphere will result in the rapid formation of a black precipitate (inactive Pd black) upon solvent addition, invalidating the run.

Phase 2: Reagent Addition 5. Inject anhydrous, degassed 1,4-dioxane (5.0 mL) and diisopropylamine (DIPA, 2.0 mmol, 0.28 mL) via syringe. Causality Note: DIPA is selected over triethylamine because its increased steric bulk prevents competitive coordination to the Pd center. 6. Inject phenylacetylene (1.2 mmol, 0.13 mL) dropwise over 2 minutes. 7. Self-Validation Check: Observe the colorimetric shift. The suspension should transition from pale yellow to a homogeneous deep amber within 10 minutes. This visual cue confirms the successful formation of the active Pd(0) species and the Cu-acetylide complex.

Phase 3: Reaction Monitoring & Quenching 8. Stir the reaction at room temperature (20–25 °C) for 4 hours. 9. In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The starting aryl bromide ( Rf​≈0.45 ) should be completely consumed and replaced by a new, strongly UV-active product spot ( Rf​≈0.35 ). GC-MS must confirm the product mass ( m/z=390 ). 10. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl to complex and precipitate the copper salts.

Phase 4: Workup and Purification 11. Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 12. Purify via flash column chromatography ( SiO2​ , gradient elution 10–30% EtOAc in Hexanes) to afford the pure alkynyl-benzoyl piperazine derivative.

Downstream Applications in Drug Discovery

The resulting alkyne-linked piperazine derivatives are highly valuable in modern drug discovery:

  • PROTAC Linker Engineering: The piperazine ring provides a rigid, predictable vector, while the alkyne can be selectively reduced to an alkane or utilized in CuAAC "click" chemistry to append E3 ligase ligands.

  • Macrocyclization: Piperazine scaffolds are frequently utilized in macrocyclization and peptidomimetic strategies to increase water solubility and metabolic stability (3)[3].

  • Kinase Inhibitors: The linear, rigid alkyne-benzoyl-piperazine axis perfectly projects into the solvent-exposed regions of kinase ATP-binding pockets, allowing for the fine-tuning of pharmacokinetic properties without disrupting the primary pharmacophore binding. Furthermore, sustainable approaches utilizing recoverable piperazine-supported bases in acetonitrile/water azeotropes are paving the way for greener manufacturing of these APIs (4)[4].

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.MDPI.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics.National Institutes of Health (PMC).
  • Sustainable Approach to Waste-Minimized Sonogashira Cross-Coupling Reaction Based on Recoverable/Reusable Heterogeneous Catalytic/Base System and Acetonitrile Azeotrope.ACS Sustainable Chemistry & Engineering.
  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.ResearchGate.
  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis.National Institutes of Health (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Bromobenzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group from bromobenzoyl piperazine scaffolds.

While Boc deprotection is typically a straightforward acid-catalyzed process, bromobenzoyl piperazine derivatives frequently exhibit incomplete conversion. This guide deconstructs the mechanistic causes—ranging from steric hindrance to premature salt precipitation—and provides self-validating protocols to ensure quantitative yields.

Mechanistic Insights: Why Does Deprotection Fail?

To troubleshoot effectively, we must first understand the causality behind the failure. Incomplete deprotection in these specific scaffolds is rarely due to a failed chemical mechanism; rather, it is driven by physical and kinetic barriers:

  • Premature Salt Precipitation (Phase Separation): As the Boc group cleaves, the newly exposed secondary amine of the piperazine ring is immediately protonated, forming a trifluoroacetate (TFA) or hydrochloride (HCl) salt. Bromobenzoyl piperazine salts are highly hydrophobic and crystalline. In non-polar solvents like dichloromethane (DCM), this salt often precipitates before the reaction finishes, trapping unreacted starting material within the solid matrix and halting the reaction[1].

  • Steric Hindrance: The bulky bromobenzoyl moiety creates a significant steric shield. This bulk restricts the conformational mobility of the piperazine ring, hindering the approach of the acid to the Boc carbamate oxygen, which kinetically slows the initial protonation step[1].

  • Effective Acidity Reduction: Trifluoroacetic acid (TFA) is highly hygroscopic. If the reagent has absorbed atmospheric water, the effective Hammett acidity ( H0​ ) of the reaction medium drops significantly, stalling the acid-dependent cleavage kinetics[2].

Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve your specific deprotection bottleneck.

TroubleshootingWorkflow Start Incomplete Boc Deprotection Solubility Is the intermediate salt precipitating early? Start->Solubility AddCosolvent Add MeOH or switch to HCl/Dioxane Solubility->AddCosolvent Yes CheckAcid Are you using >5 eq of anhydrous acid? Solubility->CheckAcid No AddCosolvent->CheckAcid IncreaseAcid Use 50% TFA/DCM or Neat TFA CheckAcid->IncreaseAcid No CheckSterics Is the bromobenzoyl group causing steric hindrance? CheckAcid->CheckSterics Yes IncreaseAcid->CheckSterics Heat Apply gentle heat (40°C) or use Oxalyl Chloride CheckSterics->Heat Yes Success Complete Deprotection (Free Amine/Salt) CheckSterics->Success No Heat->Success

Logical workflow for troubleshooting incomplete Boc deprotection in hindered piperazines.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 70% conversion, and a white solid forms in the flask. Should I add more TFA? A1: No. Adding more TFA will not help if the issue is phase separation. The white solid is the TFA salt of your deprotected product, which has co-precipitated with unreacted starting material[1]. Solution: Add 5-10% Methanol (MeOH) to the DCM/TFA mixture to break the crystal lattice and resolubilize the intermediate, allowing the reaction to proceed to completion.

Q2: Will strong acids like TFA or HCl cause debromination or cleave the benzoyl amide bond? A2: Generally, aryl bromides and benzoyl amides are highly stable to TFA and HCl at room temperature. However, if you are using scavengers (like triethylsilane) and elevated temperatures, trace debromination can occur. Amide cleavage is extremely rare under standard Boc deprotection conditions unless heated aggressively in the presence of water[2].

Q3: I cannot use strong acids due to another acid-labile group on my molecule. What are my options? A3: You can utilize a mild, electrophile-driven deprotection strategy using Oxalyl Chloride in Methanol. This method selectively removes the Boc group at room temperature via an electrophilic fragmentation pathway, sparing other sensitive functional groups[3]. Alternatively, fluorinated alcohols like Hexafluoroisopropanol (HFIP) under microwave irradiation can be used for thermolytic cleavage[4].

Quantitative Optimization Data

The following table summarizes the experimental parameters and expected outcomes for different deprotection strategies applied to hindered piperazines.

MethodologyReagentsTempTimeYieldKey Advantage / Causality
Standard Acid 50% TFA in DCM0°C to RT2-4 h60-80%Standard baseline; often suffers from salt precipitation.
Solubility-Optimized 4M HCl in Dioxane + 10% MeOHRT1-2 h>95%MeOH prevents premature precipitation of the piperazine hydrochloride salt.
Mild Electrophilic Oxalyl Chloride (3 eq) in MeOHRT1-4 h85-90%Avoids strong Brønsted acids; excellent for molecules with multiple labile groups[3].
Thermolytic HFIP (Solvent) + Microwave150°C0.5-2 h80-90%Overcomes extreme steric hindrance without strong acids[4].

Self-Validating Experimental Protocols

Do not blindly follow steps; observe the physical changes in your reaction, as they provide real-time validation of the mechanistic pathways.

Protocol A: Solubility-Optimized Deprotection (HCl / Dioxane / MeOH)

Best for substrates prone to premature precipitation.

  • Dissolution: Dissolve the Boc-protected bromobenzoyl piperazine (1.0 eq) in a minimal amount of Methanol (e.g., 2 mL per mmol).

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 eq).

  • Reaction Monitoring: Stir at room temperature.

    • Self-Validating Step: The reaction must remain a clear, homogeneous solution. If cloudiness appears, add dropwise Methanol until clear. This ensures the substrate remains in the active liquid phase.

  • Completion: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin.

    • Self-Validating Step: A successful deprotection will yield a new, highly polar spot that turns bright purple/yellow upon heating with Ninhydrin, confirming the presence of the secondary piperazine amine[1].

  • Workup: Concentrate in vacuo. Triturate the resulting oil/solid with cold diethyl ether to precipitate the pure hydrochloride salt. Filter and dry.

Protocol B: Mild Deprotection using Oxalyl Chloride

Best for substrates with extreme acid sensitivity.

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous Methanol (0.1 M concentration) under an inert nitrogen atmosphere[3].

  • Activation: Add Oxalyl Chloride (3.0 eq) dropwise at room temperature.

  • Observation: Stir the reaction for 1-4 hours.

    • Self-Validating Step: The reaction proceeds via the formation of a methyl-oxalyl intermediate, followed by fragmentation. You will observe the evolution of gas (CO and CO₂). The complete cessation of bubbling is a reliable, physical indicator that the carbamate fragmentation is complete[3].

  • Isolation: Remove the solvent and excess reagent in vacuo. The product is typically obtained cleanly as the hydrochloride salt without the need for aqueous workup.

Protocol C: Forcing Conditions for Extreme Steric Hindrance (Neat TFA)

Best when the bromobenzoyl group completely blocks the reaction center.

  • Preparation: Cool a flask containing the neat substrate (1.0 eq) to 0°C in an ice bath.

  • Acid Addition: Add cold, anhydrous Trifluoroacetic Acid (TFA) directly to the solid (approx. 10-20 eq, acting as both solvent and reagent). Do not use DCM[2].

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

    • Self-Validating Step: By eliminating the non-polar solvent (DCM), the polarity of the medium is drastically increased, ensuring the intermediate TFA salt remains fully dissolved.

  • Workup: Evaporate the bulk TFA under a stream of nitrogen. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to generate the free base, or precipitate the TFA salt with cold diethyl ether.

References

  • Source: benchchem.
  • Source: benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Source: researchgate.

Sources

Technical Support Center: Optimizing HATU/DIPEA Coupling for Piperazine Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with coupling piperazine derivatives using HATU and DIPEA.

Piperazine is a highly nucleophilic secondary diamine. While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for difficult amidations, the combination of a highly reactive uronium salt and a strong nucleophile frequently leads to catastrophic side reactions if the reaction causality is not respected[1][2].

This guide synthesizes field-proven insights to help you establish a robust, self-validating workflow.

Mechanistic Overview: The "Guanidylation Trap"

To optimize this reaction, you must first understand the competing pathways. HATU does not react directly with amines to form amides; it is an activation vehicle that converts a carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester [1].

However, if piperazine is introduced into the system before the carboxylic acid is fully activated, the piperazine will outcompete the carboxylate anion. It directly attacks the electrophilic carbon of the HATU uronium salt, forming a stable tetramethylguanidinium byproduct [2]. This irreversible side reaction permanently caps your amine, destroying your yield and complicating purification[1][3].

G Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt Active Ester (Reactive Intermediate) Carboxylate->OAtEster Activation HATU HATU Reagent HATU->OAtEster Guanidinium Tetramethylguanidinium Byproduct (Dead End) HATU->Guanidinium Product Target Amide Product OAtEster->Product Aminolysis Piperazine Piperazine (Nucleophile) Piperazine->Product Piperazine->Guanidinium Direct Attack (No Pre-activation)

HATU-mediated amidation pathway vs. guanidinylation side reaction.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of +98 or +99 Da relative to my piperazine starting material. What is happening? A: You have fallen into the "Guanidylation Trap." The +98/99 m/z shift corresponds to the addition of a tetramethylamidinium group to your piperazine[3]. This occurs when all reagents (Acid, Amine, HATU, DIPEA) are mixed simultaneously[4]. Because piperazine is a highly nucleophilic secondary amine, it attacks unreacted HATU faster than the carboxylic acid can be activated[2]. Solution: Enforce the Pre-Activation Rule . Mix the acid, DIPEA, and HATU for 15–30 minutes to fully form the OAt ester before adding the piperazine[1][5].

Q2: I am coupling a chiral carboxylic acid to a piperazine derivative, but I am observing significant epimerization (racemization) in the product. How can I suppress this? A: The issue lies with the base. DIPEA is a relatively strong base (pKa ~10.5). During the formation of the OAt ester, excess DIPEA can abstract the α-proton of the activated chiral acid, leading to oxazolone formation and subsequent epimerization[1]. Solution: Substitute DIPEA with 2,4,6-collidine (pKa ~7.4). Collidine is sufficiently basic to deprotonate the carboxylic acid but lacks the basicity required to abstract the α-proton of the active ester, preserving stereochemical integrity[1].

Q3: Even with pre-activation, my reaction stalls at 50% conversion. What are the common failure points? A: Stalling usually indicates either moisture in the system or degradation of the active ester. HATU and the resulting OAt ester are highly sensitive to hydrolysis. If your DMF is not strictly anhydrous, water will hydrolyze the OAt ester back to the starting carboxylic acid, consuming your HATU equivalent. Solution: Use strictly anhydrous DMF or DCM[6]. Ensure your piperazine is not supplied as a hydrochloride salt holding hygroscopic moisture; if it is, you must add an extra equivalent of DIPEA to neutralize the HCl salt[6].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and outcomes, based on standardized optimization trials for piperazine-carboxylic acid couplings.

ParameterCondition A (Simultaneous Addition)Condition B (Optimized Pre-activation)Condition C (Chiral Optimization)
Base Selection DIPEA (3.0 eq)DIPEA (3.0 eq)2,4,6-Collidine (3.0 eq)
Order of Addition All reagents mixed at onceAcid + Base + HATU (15 min), then AmineAcid + Base + HATU (15 min), then Amine
Solvent DMF (Reagent Grade)Anhydrous DMFAnhydrous DMF
Target Amide Yield ~45%>90% 88%
Guanidinylation Byproduct 40%<2%<2%
Epimerization (If Chiral) 5 - 10%5 - 10%<1%

Standardized Self-Validating Protocol

To ensure reproducibility and trust in your synthesis, follow this self-validating protocol. It is designed to provide analytical checkpoints so you can confirm success at each mechanistic step rather than waiting until the final workup.

Reagent Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • HATU: 1.1 eq (Avoid large excesses to prevent side reactions)[6]

  • DIPEA: 2.5 - 3.0 eq (Use 3.5 eq if the amine is an HCl salt)[6][7]

  • N-Boc-Piperazine (or derivative): 1.1 eq[6]

  • Solvent: Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation & Deprotonation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

    • Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate anion.

  • Activation (The Pre-Activation Rule):

    • Chill the solution to 0 °C (optional but recommended for chiral substrates).

    • Add HATU (1.1 eq) in one portion. Stir the mixture for 15 to 30 minutes. The solution will typically turn a distinct yellow color as the OAt active ester forms.

    • Validation Checkpoint 1: Take a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You should observe the methyl ester of your carboxylic acid. This proves the active ester was successfully formed and is reactive.

  • Aminolysis:

    • Dissolve the piperazine derivative (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the piperazine solution dropwise to the activated ester mixture.

    • Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

    • Validation Checkpoint 2: Run TLC or LC-MS. The OAt ester should be fully consumed, and the target amide mass should be dominant. No +98/99 Da guanidinylation peaks should be present[3].

  • Quench & Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate or Dichloromethane. Wash the organic layer extensively with brine (3–5 times) to remove DMF and the tetramethylurea (TMU) byproduct generated by HATU[1].

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances URL:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis RSC Advances URL:[Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit (r/Chempros) URL:[Link]

  • HATU coupling - what's the best order? Reddit (r/Chempros) URL:[Link]

Sources

Technical Support Center: Troubleshooting Premature Boc Cleavage in Transition Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing unintended tert-butyloxycarbonyl (Boc) group deprotection during palladium- or other transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Diagnostic Overview: The Causality of Boc Instability

The Boc group is classically prized for its stability toward nucleophiles and basic conditions, making it a staple in orthogonal peptide and small-molecule synthesis. However, cross-coupling environments introduce unique stressors that can trigger premature cleavage. This degradation is rarely a simple hydrolysis; rather, it is a multifactorial breakdown driven by:

  • Thermal Stress & Microwave Irradiation : The fragmentation of the Boc carbamate into isobutylene and carbon dioxide is an endothermic process. High temperatures provide the activation energy required for this unimolecular decomposition.

  • Lewis Acidity of the Metal Center : Transition metals (especially Pd(II) intermediates) can act as Lewis acids. By coordinating to the carbamate carbonyl oxygen, the metal withdraws electron density, weakening the C–O bond and facilitating the departure of the tert-butyl cation[1].

  • Microenvironmental pH Shifts : While the macroscopic reaction mixture may be basic, localized acidic microenvironments—often generated by the degradation of boronic acids or the generation of HX during oxidative addition—can catalyze Boc cleavage if the stoichiometric base is insufficiently soluble to buffer the system[2].

Troubleshooting FAQs

Q1: I am performing a Suzuki-Miyaura coupling using microwave irradiation, but I am isolating the free amine instead of the N-Boc product. Why is this happening? A1: Microwave irradiation significantly accelerates both the desired C–C bond formation and the undesired thermal degradation of the Boc group. Studies have demonstrated that microwave-assisted Suzuki couplings at or above 80 °C often result in concomitant cross-coupling and quantitative N-Boc deprotection[3][4]. The intense, localized superheating promotes the fragmentation of the sterically hindered carbamate. Solution: To retain the Boc group, transition from microwave to conventional heating and lower the temperature to 50–60 °C. To compensate for the lower kinetic energy, employ a highly active, bulky electron-rich phosphine ligand (e.g., XPhos or SPhos) which facilitates oxidative addition and reductive elimination at milder temperatures.

Q2: My Suzuki coupling requires prolonged heating, and I am seeing 30-40% Boc cleavage. How should I adjust my base and solvent? A2: Prolonged heating in the presence of strong bases or unbuffered acidic byproducts can compromise the Boc group[5]. For instance, the use of potassium trifluoroborates or certain boronic acids can create an acidic microenvironment if the base is insufficiently soluble to neutralize the system[2]. Solution: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio) with a mild, highly soluble base like K₂CO₃ or Cs₂CO₃. The aqueous phase dissolves the inorganic base, ensuring a consistent pH that protects the acid-labile Boc group while preventing base-catalyzed side reactions.

Q3: Can the palladium catalyst itself induce Boc deprotection? A3: Yes. Transition metals, particularly in their higher oxidation states within the catalytic cycle, possess inherent Lewis acidity. Lewis acidic metals can coordinate to the carbonyl oxygen of the Boc group, polarizing the C–O bond and triggering the release of the tert-butyl cation[1]. Solution: Increase the steric bulk of your ligand. Bulky biaryl phosphine ligands sterically shield the Pd(II) center, preventing it from coordinating with the Boc carbamate oxygen, thus shutting down the Lewis acid-catalyzed cleavage pathway.

Data Presentation: Reaction Parameters vs. Boc Stability

The following table summarizes the causal impact of various reaction parameters on the stability of the Boc protecting group during cross-coupling.

ParameterHigh Risk Condition (Promotes Cleavage)Low Risk Condition (Retains Boc)Mechanistic Rationale
Temperature > 80 °C or Microwave Irradiation40–60 °C (Conventional Heating)High thermal energy overcomes the activation barrier for carbamate fragmentation into CO₂ and isobutylene.
Base Selection Insoluble bases (e.g., anhydrous K₃PO₄ in pure toluene)Soluble mild bases (e.g., K₂CO₃ in Dioxane/H₂O)Insoluble bases fail to buffer transient acidic byproducts generated during the catalytic cycle.
Ligand Sterics Small bite-angle / unhindered ligands (e.g., PPh₃, dppe)Bulky biaryl phosphines (e.g., XPhos, RuPhos)Bulky ligands shield the Lewis acidic Pd(II) center, preventing coordination to the Boc carbonyl oxygen.
Solvent Protic solvents (e.g., pure EtOH or MeOH)Aprotic or Biphasic (e.g., THF, Dioxane/H₂O)Protic solvents can facilitate proton transfer to the carbamate, accelerating acid-catalyzed cleavage pathways.

Experimental Protocol: Boc-Retentive Suzuki-Miyaura Cross-Coupling

This self-validating protocol is designed to ensure maximum retention of the Boc group while achieving high cross-coupling yields.

Reagents:

  • Aryl halide (1.0 equiv)

  • N-Boc-protected aryl/alkyl boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and XPhos. Add 2 mL of anhydrous 1,4-Dioxane and stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow, indicating the formation of the active Pd(0) complex.

  • Reagent Loading: To the active catalyst solution, add the aryl halide, the N-Boc-protected boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the remaining 1,4-Dioxane and H₂O (maintaining the 4:1 ratio). Degas the heterogeneous mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and stall the reaction.

  • Temperature-Controlled Coupling: Heat the reaction mixture strictly to 55 °C using an oil bath or heating block. Do not exceed 60 °C.

  • Self-Validation Checkpoint: After 4 hours, sample the organic layer and analyze via LC-MS. Confirm the presence of the product mass corresponding to the intact N-Boc molecule (M+H or M+Na). If the free amine mass is detected, immediately cool the reaction to room temperature.

  • Mild Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Crucial step: Wash the combined organic layers with brine only. Do not use acidic washes (e.g., NH₄Cl or HCl), as the product is highly susceptible to cleavage during workup. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting Workflow Visualization

BocTroubleshooting Start Observe Premature Boc Cleavage CheckTemp Is Temperature > 80°C or Microwave used? Start->CheckTemp LowerTemp Lower Temp to 50-60°C Use Pd/XPhos CheckTemp->LowerTemp Yes CheckBase Is the Base or Byproduct Acidic? CheckTemp->CheckBase No Success Boc Group Retained Successful Coupling LowerTemp->Success ChangeBase Switch to mild base (e.g., K2CO3, Cs2CO3) CheckBase->ChangeBase Yes CheckLewis Is the Metal Center highly Lewis Acidic? CheckBase->CheckLewis No ChangeBase->Success ChangeLigand Increase Ligand Sterics to shield metal center CheckLewis->ChangeLigand Yes ChangeLigand->Success

Logical troubleshooting workflow to prevent premature Boc deprotection during cross-coupling.

References

  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central (PMC).[Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PubMed Central (PMC).[Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC.[Link]

Sources

Technical Support Center: Scale-up Optimization for the Synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up and optimization of this important chemical transformation. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key building block.

Introduction

The synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is a critical step in the development of numerous pharmacologically active molecules. The core of this synthesis is an amide bond formation, a reaction that, while fundamental, presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale. This guide will address common issues such as reaction control, impurity profiles, and purification strategies, providing you with the necessary tools to optimize your process for efficiency, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate?

A1: The most direct and widely used method is the acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with 4-bromobenzoyl chloride. This is a nucleophilic acyl substitution reaction where the secondary amine of the N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

Q2: Why is N-Boc-piperazine used as the starting material instead of piperazine itself?

A2: Using N-Boc-piperazine is a strategic choice to ensure mono-acylation. Piperazine has two reactive secondary amine groups. Reacting it directly with 4-bromobenzoyl chloride would likely result in a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material, which would be difficult to separate. The tert-butyloxycarbonyl (Boc) group "protects" one of the amines, preventing it from reacting and directing the acylation to the desired nitrogen atom.[1]

Q3: What are the key safety precautions to consider when running this reaction at scale?

A3: Both 4-bromobenzoyl chloride and tert-butyl piperazine-1-carboxylate have specific hazards that must be managed, especially at a larger scale.

  • 4-Bromobenzoyl chloride: This is a corrosive substance that causes severe skin burns and eye damage.[2][3][4] It is also moisture-sensitive and will react with water to release corrosive HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[5]

  • tert-Butyl piperazine-1-carboxylate: This compound can cause skin and serious eye irritation.[6][7] Inhalation may also cause respiratory irritation.[6] Standard PPE should be worn, and dust generation should be minimized.

  • Reaction Exotherm: The reaction is exothermic, and the addition of the acyl chloride should be controlled to manage the heat generated. On a larger scale, this may require a jacketed reactor with controlled cooling.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (N-Boc-piperazine) indicates an incomplete reaction.

  • Solution:

    • Check Reagent Quality: Ensure that the 4-bromobenzoyl chloride has not hydrolyzed due to moisture exposure. It is advisable to use a fresh or properly stored bottle.

    • Increase Reaction Time/Temperature: If the reaction has stalled, a moderate increase in temperature or extending the reaction time may drive it to completion. However, be cautious as this could also lead to the formation of impurities.

    • Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the acylating agent is used to drive the reaction to completion.

Possible Cause 2: Product Loss During Work-up

  • How to Diagnose: Analyze the aqueous layers from the work-up for the presence of your product.

  • Solution:

    • pH of Aqueous Wash: Ensure the pH of the aqueous washes is appropriate. The product is generally stable under mildly basic or acidic conditions, but extreme pH should be avoided.

    • Solvent Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product from the aqueous phase.

Issue 2: Formation of Impurities

Possible Cause 1: Di-acylated Piperazine Byproduct

  • How to Diagnose: This impurity will have a higher molecular weight and can be detected by LC-MS. It arises from the presence of unprotected piperazine in the starting material.

  • Solution:

    • High-Quality Starting Material: Use high-purity N-Boc-piperazine. If the starting material is suspect, it can be purified by recrystallization.

    • Controlled Stoichiometry: Avoid a large excess of the acylating agent.

Possible Cause 2: Hydrolysis of 4-bromobenzoyl chloride

  • How to Diagnose: The presence of 4-bromobenzoic acid as an impurity, which can be detected by HPLC or by an acidic wash of the organic layer.

  • Solution:

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Purification: 4-bromobenzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Issue 3: Difficulties with Product Isolation and Purification

Possible Cause 1: Product Oiling Out Instead of Crystallizing

  • How to Diagnose: The product forms a viscous oil upon concentration of the solvent instead of a solid.

  • Solution:

    • Solvent System: Experiment with different solvent/anti-solvent systems for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.

    • Seeding: If a small amount of pure, crystalline product is available, use it to seed the supersaturated solution to induce crystallization.

Possible Cause 2: Inefficient Removal of Unreacted N-Boc-piperazine

  • How to Diagnose: The presence of the starting material in the final product, as determined by NMR or HPLC.

  • Solution:

    • Acidic Wash: N-Boc-piperazine has a basic nitrogen and can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl).[8] The protonated starting material will partition into the aqueous layer. Be sure to neutralize the organic layer with a base wash afterward if necessary.

    • Column Chromatography: If acidic washing is not sufficient or if the product is acid-sensitive, purification by column chromatography on silica gel is a reliable option.

Experimental Protocols

Optimized Scale-up Synthesis Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment:

  • tert-butyl piperazine-1-carboxylate (1.0 eq.)

  • 4-bromobenzoyl chloride (1.05 eq.)

  • Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Jacketed reactor or round-bottom flask with magnetic stirring and a cooling bath

  • Addition funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add tert-butyl piperazine-1-carboxylate and anhydrous dichloromethane. Stir until all the solid has dissolved. Cool the solution to 0-5 °C using a cooling bath.

  • Base Addition: Add triethylamine to the cooled solution.

  • Acylation: Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane and add this solution dropwise to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM)Good solubility for reactants and product; relatively low boiling point for easy removal.
Base TriethylamineEffectively scavenges the HCl byproduct without being overly reactive.
Temperature 0-10 °C during addition, then room temp.Controls the initial exotherm and prevents side reactions.
Work-up Acid and base washesRemoves unreacted starting materials and byproducts.
Analytical Method: HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Typical Retention Times: To be determined empirically, but the product will be more retained than the starting materials.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Charge N-Boc-piperazine and DCM to reactor cool Cool to 0-5 °C prep_reactants->cool add_base Add Triethylamine cool->add_base add_acyl Slowly add acyl chloride solution (maintain T < 10 °C) prep_acyl Dissolve 4-bromobenzoyl chloride in DCM react Stir at room temperature (2-4 hours) add_acyl->react monitor Monitor by TLC/HPLC react->monitor quench Quench with water monitor->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate.

Troubleshooting Decision Tree: Low Yield

G cluster_incomplete Incomplete Reaction cluster_workup Work-up Issues start Low Yield Observed check_completion Is the reaction complete (TLC/HPLC)? start->check_completion check_reagents Check quality of 4-bromobenzoyl chloride check_completion->check_reagents No analyze_aq Analyze aqueous layers for product check_completion->analyze_aq Yes extend_rxn Increase reaction time or temperature check_reagents->extend_rxn check_stoich Verify stoichiometry extend_rxn->check_stoich optimize_extraction Perform additional extractions or adjust pH analyze_aq->optimize_extraction

Sources

Minimizing side reactions in the amidation of 4-bromobenzoic acid with Boc-piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 4-bromobenzoic acid with tert-butyl piperazine-1-carboxylate (Boc-piperazine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the common challenges of this crucial synthetic step.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment. The format is designed to help you quickly diagnose the problem and find a viable solution.

Q1: My reaction yield is very low, with a large amount of unreacted 4-bromobenzoic acid remaining. What's going wrong?

This is the most common failure mode and almost always points to an inefficient activation of the carboxylic acid or suboptimal coupling conditions.[1][2]

Core Problem: The carboxylic acid's hydroxyl group is a poor leaving group. For the amidation to proceed, it must be converted into a more reactive intermediate. If this activation is incomplete or the intermediate is unstable, the reaction will stall.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC and phosphonium salts like PyBOP, can degrade with exposure to moisture and air.[2][3] If your reagents are old or have been stored improperly, they may be inactive.

    • Action: Use a freshly opened bottle of the coupling reagent or test it on a simpler, known reaction to confirm its activity.

  • Optimize the Coupling Reagent: Standard carbodiimide reagents may be insufficient for achieving high yields, especially if other factors are not optimal.[1]

    • Action: Switch to a more powerful onium salt-based reagent like HATU or HBTU. These reagents are known to be highly efficient, especially for challenging couplings, and often result in faster reaction times.[4][5]

  • Check Stoichiometry and Order of Addition: The relative amounts of your reagents and the order in which you add them are critical.

    • Action: Ensure you are using a slight excess (1.1–1.2 equivalents) of both the coupling reagent and Boc-piperazine relative to the 4-bromobenzoic acid. A common and effective procedure is to pre-activate the carboxylic acid with the coupling reagent (and an additive like HOBt, if used) for 15-30 minutes before adding the amine (Boc-piperazine).[5][6] This allows the active ester to form before the amine is introduced, preventing side reactions.

  • Ensure Proper Basicity: A non-nucleophilic base, typically DIPEA or triethylamine, is required to neutralize the hydrochloride salt if you are using EDC•HCl and to facilitate the coupling reaction.

    • Action: Use at least 2-3 equivalents of a base like DIPEA. Insufficient base can stall the reaction.

Q2: I've isolated a major byproduct that is very difficult to separate from my desired product. What is it and how can I prevent it?

When using carbodiimide coupling reagents like EDC or DCC, the most notorious byproduct is an N-acylurea .[7] This compound often has similar polarity and solubility to the desired amide product, making purification by column chromatography or recrystallization extremely challenging.[7]

Mechanism of Formation: The reaction of a carboxylic acid with a carbodiimide (e.g., EDC) forms a highly reactive O-acylisourea intermediate.[8][9] This intermediate is intended to react with the amine (Boc-piperazine). However, it can undergo a slower, intramolecular O-to-N acyl rearrangement to form the stable and unreactive N-acylurea.[10][11]

Prevention Strategies:

  • Use an Additive (The Gold Standard): The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8]

    • Explanation: These additives react with the O-acylisourea intermediate much faster than the rearrangement can occur.[8] They form an active ester (e.g., an OBt ester) which is stable enough to avoid rearrangement but still highly reactive towards the amine.

    • Action: Add 1 equivalent of HOBt or OxymaPure along with your carbodiimide coupling reagent during the pre-activation step.

  • Control the Temperature: The rearrangement to N-acylurea is often more favorable at higher temperatures.[10]

    • Action: Start the reaction at 0 °C, especially during the activation of the carboxylic acid. Allow the reaction to slowly warm to room temperature after the amine has been added.

  • Switch Coupling Reagents: Onium salt reagents (HATU, HBTU) and phosphonic anhydride reagents (T3P®) do not proceed via the same O-acylisourea intermediate and thus do not form N-acylurea byproducts.[5][12] If this side reaction is persistent, switching to one of these reagents is a highly effective solution.

Q3: My reaction seems complete by TLC/LC-MS, but I lose a significant amount of product during the aqueous workup. What is happening?

Product loss during workup is typically due to one of two issues: incorrect pH during extraction or partial solubility of the product in the aqueous phase.

Troubleshooting Steps & Solutions:

  • Check the pH of Aqueous Layers: Your product, N-(4-bromobenzoyl)-N'-Boc-piperazine, is neutral. However, unreacted starting materials are not.

    • 4-Bromobenzoic Acid: Is acidic. It will be deprotonated and move into the aqueous layer during a basic wash (e.g., saturated NaHCO₃).

    • Boc-Piperazine: Is basic. It will be protonated and move into the aqueous layer during an acidic wash (e.g., 1N HCl).

    • Action: Perform the standard aqueous workup sequence: wash the organic layer sequentially with a mild acid (1N HCl), then a mild base (sat. NaHCO₃), and finally brine.[5] This ensures the removal of both starting materials without affecting your neutral product.

  • Prevent Emulsion Formation: Emulsions can trap your product at the interface, leading to poor recovery.

    • Action: If an emulsion forms, add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion. Avoid vigorous shaking.

  • Back-Extraction: If you suspect your product has some water solubility, you can re-extract the aqueous layers.

    • Action: After each aqueous wash, collect the aqueous layer and extract it one more time with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM). Combine all organic layers before drying and concentrating.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the amidation reaction from the outset.

Q1: What is the best coupling reagent for the amidation of 4-bromobenzoic acid with Boc-piperazine?

There is no single "best" reagent, as the choice often depends on factors like cost, scale, desired reaction time, and ease of purification. However, here is a comparison of the most common options.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditive RequiredCommon ByproductsKey AdvantagesKey Disadvantages
EDC•HCl HOBt or Oxyma (Highly Recommended)Water-soluble urea, N-acylurea (if no additive)Cost-effective; byproducts are water-soluble, simplifying workup.[8][9]Prone to N-acylurea side reaction without additives.[7]
DCC HOBt or Oxyma (Highly Recommended)Insoluble dicyclohexylurea (DCU), N-acylureaInexpensive; DCU byproduct precipitates and can be removed by filtration.[4]DCU can be difficult to remove completely; not suitable for solid-phase.[4]
HATU / HCTU None (HOAt is part of the structure)Tetramethylurea, HOAt byproducts (water-soluble)Very fast and highly efficient, excellent for difficult couplings; low risk of side reactions.[5][12]More expensive than carbodiimides.[5]
T3P® NoneWater-soluble phosphate byproductsSafe, stable, and highly efficient; workup is very clean as byproducts are easily removed with a basic wash.[5]May require a base like pyridine or DIPEA.

Recommendation: For routine, cost-sensitive lab work, EDC/HOBt is an excellent and reliable choice.[5] For difficult couplings or when speed and the highest possible yield are critical, HATU is often the preferred reagent.[1][5]

Q2: What is the role of additives like HOBt and DMAP? Are they always necessary?

Additives play crucial, distinct roles in amidation chemistry.

  • HOBt (1-Hydroxybenzotriazole) / HOAt (1-Hydroxy-7-azabenzotriazole):

    • Primary Role: Their main function when used with carbodiimides is to act as a "trap" for the highly reactive O-acylisourea intermediate, converting it into a more stable active ester.[8] This effectively suppresses the formation of the N-acylurea side product.[4][7]

    • Secondary Role: In peptide synthesis involving chiral amino acids, these additives are also powerful racemization suppressants.[4] While not relevant for achiral 4-bromobenzoic acid, it is a key feature of these reagents.

    • Necessity: Highly recommended when using EDC or DCC.

  • DMAP (4-Dimethylaminopyridine):

    • Primary Role: DMAP is a hyper-nucleophilic acylation catalyst.[13] It reacts with an activated carboxylic acid intermediate (like an active ester or an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate reacts very rapidly with the amine.

    • Use Case: It is particularly useful when coupling with weakly nucleophilic or sterically hindered amines.[13] For a relatively standard secondary amine like Boc-piperazine, it is often not required but can sometimes accelerate the reaction.

    • Necessity: Optional for this specific reaction. Use a catalytic amount (0.1 equiv) if the reaction is sluggish. Be aware that in other contexts, DMAP can increase racemization.[4]

Q3: What are the optimal solvent, temperature, and reaction time?
  • Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents for this reaction.[14] DMF is often preferred for its ability to dissolve all components well. Greener alternatives like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[14]

  • Temperature: A best practice is to dissolve the carboxylic acid, coupling reagent, and any additives (like HOBt) and stir at 0 °C for 15-30 minutes for pre-activation. After adding the amine and base, the reaction can be allowed to warm to room temperature .[5]

  • Reaction Time: This is highly dependent on the coupling reagent.

    • With HATU, the reaction may be complete in as little as 1-2 hours.[5]

    • With EDC/HOBt, it is common to let the reaction stir for 12-24 hours to ensure completion.[5]

Q4: How should I monitor the reaction progress effectively?

The most straightforward method is Thin Layer Chromatography (TLC) .

  • Setup: Use a solvent system that gives good separation between your starting materials and product. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 EtOAc/Hex).

  • Procedure: Spot the 4-bromobenzoic acid, Boc-piperazine, and the reaction mixture on the TLC plate. The disappearance of the limiting reagent (typically the carboxylic acid) indicates the reaction is complete. The product amide will be a new spot, usually with an Rf value intermediate between the two starting materials.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. You can also use a potassium permanganate stain to visualize all spots.

For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the appearance of the product mass and the disappearance of starting material masses.

Section 3: Recommended Protocols & Methodologies

Protocol 1: Amidation of 4-Bromobenzoic Acid using EDC/HOBt

This protocol provides a reliable and cost-effective method for the synthesis.

Materials:

  • 4-Bromobenzoic acid

  • Boc-piperazine

  • EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.1 eq) and EDC•HCl (1.2 eq) to the flask. Stir the mixture at 0 °C for 20 minutes. A clear solution should be maintained.

  • Amine Addition: To the activated mixture, add Boc-piperazine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzoic acid is consumed.

Protocol 2: Aqueous Workup and Purification

This protocol describes the isolation of the crude product.

Procedure:

  • Quenching: Once the reaction is complete, pour the DMF solution into a separatory funnel containing water and ethyl acetate (EtOAc).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1N HCl (2x) - to remove DIPEA and excess Boc-piperazine

    • Saturated NaHCO₃ solution (2x) - to remove HOBt and excess 4-bromobenzoic acid

    • Saturated NaCl solution (Brine) (1x) - to break emulsions and initiate drying

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be further purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization if a suitable solvent system is found.[13][15]

Section 4: Data & Visualizations

Diagram 1: General Amidation Pathway

Amidation_Pathway Acid 4-Bromobenzoic Acid Active_Ester Activated Intermediate (O-Acylisourea) Acid->Active_Ester + Step 1: Activation Reagent Coupling Reagent (e.g., EDC) Product Desired Amide Product Active_Ester->Product + Step 2: Nucleophilic Attack Byproduct Urea Byproduct Active_Ester->Byproduct releases Amine Boc-Piperazine

Caption: The two-step process of carboxylic acid activation followed by nucleophilic attack.

Diagram 2: N-Acylurea Side Reaction Pathway

Side_Reaction O_Acylisourea O-Acylisourea Intermediate Desired_Path Amide Product O_Acylisourea->Desired_Path Fast Side_Product N-Acylurea (Unreactive Byproduct) O_Acylisourea->Side_Product Slow Rearrangement HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester Very Fast (Trapping) Amine Boc-Piperazine HOBt HOBt Additive HOBt_Ester->Desired_Path Fast

Caption: A decision tree for systematically diagnosing the cause of low product yield.

Section 5: References

Sources

Validation & Comparative

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate vs Fmoc-protected analogs in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, nitrogen-rich heterocycles like piperazine into solid-phase synthesis (SPPS) is a cornerstone of modern peptidomimetic and small-molecule drug discovery. A frequently utilized intermediate is tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (a Boc-protected building block), which provides a versatile 4-bromophenyl handle for downstream palladium-catalyzed cross-coupling while allowing chain elongation through the piperazine nitrogen.

When adapting this scaffold for solid-phase libraries, chemists must choose between maintaining the native Boc-protection strategy or converting to an Fmoc-protected analog (e.g., Fmoc-4-(4-bromobenzoyl)piperazine). This guide objectively compares the chemical causality, side-reaction profiles, and experimental performance of both strategies, providing validated protocols for successful synthesis.

Chemical Principles & Scaffold Causality

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis [1].

The Boc Strategy (Acid-Labile)

In the Boc paradigm, the tert-butyl carboxylate group is removed using moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1].

  • Mechanistic Advantage: Deprotection generates a tert-butyl carbonium ion (requiring scavengers) and leaves the newly exposed piperazine secondary amine as a protonated TFA salt [3]. This protonated state is practically inert, preventing premature nucleophilic attacks during the deprotection phase.

  • Drawback: Final cleavage from the resin requires hazardous, highly corrosive acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) [3].

The Fmoc Strategy (Base-Labile)

The Fmoc strategy utilizes a base-labile 9-fluorenylmethyloxycarbonyl group, offering true orthogonality where the α-amino group is removed by base, and side chains/resin cleavage are handled by acid [1].

  • Mechanistic Advantage: Deprotection is achieved via an E1cB elimination mechanism using mild bases, typically piperidine, avoiding the repetitive acid exposure that can degrade sensitive scaffolds [2].

  • Drawback (The Piperazine Dilemma): The free secondary amine of the piperazine is highly nucleophilic and is generated under basic conditions, making it exceptionally prone to side reactions.

G Start Piperazine Scaffold Solid-Phase Synthesis Boc Boc Strategy (tert-butyl 4-(4-bromobenzoyl) piperazine-1-carboxylate) Start->Boc Fmoc Fmoc Strategy (Fmoc-4-(4-bromobenzoyl) piperazine) Start->Fmoc BocDeprot Deprotection: 50% TFA in DCM Boc->BocDeprot FmocDeprot Deprotection: 2% DBU / 5% Piperazine in NMP Fmoc->FmocDeprot BocInter TFA Salt (Acidic, No DKP) BocDeprot->BocInter FmocInter Free Amine (Basic, DKP Risk) FmocDeprot->FmocInter BocNeut Neutralization: DIEA in DMF BocInter->BocNeut Coupling Coupling: HATU / DIPEA FmocInter->Coupling BocNeut->Coupling

Workflow comparison of Boc vs. Fmoc solid-phase synthesis for piperazine scaffolds.

The Diketopiperazine (DKP) Dilemma

When using Fmoc-protected piperazine analogs, the most critical failure point occurs at the dipeptide stage. If the piperazine moiety is located at the C-terminus (attached to the resin), the removal of the Fmoc group from the second amino acid generates a free amine.

Because piperazine forms a tertiary amide bond that heavily favors the cis-conformation, the newly freed amine is held in perfect spatial proximity to the resin ester linkage. Under the basic conditions of standard Fmoc removal (20% piperidine/DMF), the amine rapidly executes an intramolecular nucleophilic attack on the ester, forming a diketopiperazine (DKP) ring and irreversibly cleaving the sequence from the resin [4].

The Causality of Mitigation: To successfully use the Fmoc strategy with piperazine scaffolds, chemists must abandon standard piperidine. Instead, a highly optimized cocktail of 2% DBU and 5% piperazine in NMP is utilized [4]. DBU (a strong, non-nucleophilic base) accelerates Fmoc removal to under 1 minute, while the free piperazine in the solvent acts as a scavenger. This drastically reduces the time the resin-bound amine spends in a vulnerable state, suppressing DKP formation from ~14% down to <4% [4].

DKP Dipeptide Fmoc-Dipeptide-Resin (Piperazine at C-term) Base Base Treatment (Piperidine) Dipeptide->Base FreeAmine Free Secondary Amine (Nucleophilic) Base->FreeAmine Attack Intramolecular Attack on Ester Linkage FreeAmine->Attack Optimization Optimized Cocktail: 2% DBU / 5% Piperazine FreeAmine->Optimization Mitigation Cleavage Premature Cleavage & DKP Formation Attack->Cleavage

Mechanism of base-induced diketopiperazine (DKP) formation and its mitigation.

Comparative Performance Data

The following table summarizes the quantitative performance metrics when elongating a sequence from a resin-bound 4-(4-bromobenzoyl)piperazine scaffold.

MetricBoc Strategy (tert-butyl analog)Fmoc Strategy (Fmoc analog, Standard)Fmoc Strategy (Fmoc analog, Optimized)
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF2% DBU / 5% Piperazine in NMP
Deprotection Time 20 minutes15 minutes2 x 3 minutes
DKP Formation Risk < 1% (Acidic stabilization)High (~14%) Low (< 4%)
Intermediate State Protonated TFA SaltFree Secondary AmineFree Secondary Amine
Coupling Efficiency Excellent (in situ neutralization)Moderate (Steric hindrance)Moderate to High
Final Cleavage HF or TFMSA (Hazardous)95% TFA Cocktail (Mild)95% TFA Cocktail (Mild)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because piperazine is a secondary amine, traditional Kaiser tests (ninhydrin) will yield false negatives. Chloranil or Bromophenol Blue tests must be used to verify coupling completeness.

Protocol A: Boc-SPPS Elongation of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

This protocol prioritizes sequence integrity and completely avoids DKP formation, making it ideal for laboratories equipped to handle HF cleavage.

  • Resin Swelling: Swell the functionalized resin in DCM for 30 minutes. Drain completely.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes. Drain and repeat for 20 minutes to ensure complete removal of the tert-butyl carboxylate group [3].

  • Acid Wash: Wash the resin with DCM (3 × 1 min) to remove cleaved byproducts.

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 3 min) to convert the piperazine TFA salt to a free nucleophilic amine [3].

  • Coupling: Pre-activate the next building block (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 60 minutes.

  • Validation: Perform a Chloranil test. A colorless/yellow bead indicates successful coupling; a blue/green bead indicates unreacted secondary amines.

Protocol B: Optimized Fmoc-SPPS Elongation of Fmoc-4-(4-bromobenzoyl)piperazine

This protocol avoids hazardous HF cleavage but requires strict adherence to the optimized deprotection cocktail to prevent DKP-mediated chain loss [4].

  • Resin Swelling: Swell the functionalized resin in DMF for 30 minutes. Drain completely.

  • Optimized Fmoc Deprotection: Treat the resin with a freshly prepared solution of 2% DBU and 5% Piperazine in NMP for exactly 3 minutes. Drain and repeat for another 3 minutes [4]. Causality: Prolonged exposure will exponentially increase DKP formation.

  • Rigorous Washing: Wash the resin thoroughly with DMF (6 × 1 min) and DCM (3 × 1 min). Causality: Residual DBU is a strong base and will prematurely deprotect the incoming Fmoc-amino acid during coupling.

  • Coupling: Pre-activate the next Fmoc-amino acid (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add to the resin and agitate for 60 minutes.

  • Validation: Perform a Chloranil test to confirm the absence of unreacted piperazine secondary amines.

References

  • BenchChem Technical Support Team. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
  • Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • ACS Omega. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications.

Orthogonal Protection in Piperazine Chemistry: Boc vs. Cbz Stability and Deprotection Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Piperazine is a ubiquitous, privileged scaffold in modern drug discovery, frequently appearing in FDA-approved therapeutics[1]. The synthesis of complex, unsymmetrical N,N'-disubstituted piperazines demands precise regiocontrol over the two secondary amines. Attempting mono-protection often leads to statistical mixtures and poor yields; thus, the industry standard relies on orthogonal protecting groups—most prominently, the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz or Z) groups[1][2].

As an application scientist, selecting the correct protecting group strategy is about understanding the chemical boundaries of your molecule. This guide objectively compares the stability profiles and mechanistic cleavage pathways of Boc and Cbz groups, providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Stability

The orthogonal relationship between Boc and Cbz is rooted in their divergent cleavage mechanisms[3]. Understanding these pathways is critical for predicting stability and preventing side reactions during multi-step syntheses.

Boc (tert-Butyloxycarbonyl): Acid-Labile The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation[3][4]. Its cleavage is strictly acid-mediated. The reaction is driven by the protonation of the carbamate carbonyl, followed by the expulsion of a highly stable tert-butyl carbocation and the release of CO₂ gas[4][5]. Because the mechanism relies on this specific carbocation formation, it requires moderately strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[3].

Cbz (Carboxybenzyl): Hydrogenolysis-Labile Conversely, the Cbz group is stable to the mild acidic conditions (like TFA) used to cleave Boc, as well as to basic environments[5]. It is primarily cleaved via catalytic hydrogenolysis[3][6]. The mechanism involves the physical adsorption of the benzyl aromatic ring onto a palladium surface, followed by hydrogen transfer that cleaves the C-O bond, releasing toluene and CO₂[3].

Mechanism Boc Boc Group Acid H+ Attack on Carbonyl Boc->Acid tButyl tert-Butyl Cation + CO2 Acid->tButyl Cbz Cbz Group PdC Pd/C + H2 Surface Adsorption Cbz->PdC Toluene Toluene + CO2 PdC->Toluene

Mechanistic divergence in Boc and Cbz cleavage generating distinct byproducts.

Comparative Stability Matrix

To design a successful synthetic route, researchers must map the boundaries of each protecting group. The following table summarizes the quantitative and qualitative stability of Boc- and Cbz-protected piperazine-1-carboxylates across a spectrum of standard synthetic conditions.

Reaction Condition / ReagentN-Boc-Piperazine StabilityN-Cbz-Piperazine StabilityMechanistic Rationale
Mild Acid (20-50% TFA/DCM) Labile (Cleaves in 1-3 h)Stable Boc forms stable t-butyl cation; Cbz requires stronger acid[3][5].
Strong Acid (HBr/AcOH, HF) Labile Labile Extreme acidity forces benzyl cation formation, cleaving Cbz.
Catalytic Hydrogenation (H₂, Pd/C) Stable Labile (Cleaves in 2-12 h)Cbz adsorbs to Pd surface; Boc lacks aromatic ring for adsorption[3][6].
Bases (NaOH, K₂CO₃, Piperidine) Stable Stable Carbamates are generally resistant to base-catalyzed hydrolysis[3].
Nucleophiles (Hydrazine, Amines) Stable Stable Steric hindrance and resonance stabilization protect the carbonyl[4].
Lewis Acids (e.g., TMSOTf) Labile Stable TMSOTf acts similarly to Brønsted acids, activating the Boc carbonyl.

Orthogonal Deprotection Workflow

In an N-Boc-N'-Cbz-piperazine system, the synthetic chemist can selectively unmask either nitrogen atom[1][2]. The diagram below illustrates this bidirectional flexibility, which is vital for late-stage functionalization.

OrthogonalDeprotection Start N-Boc-N'-Cbz-piperazine (Dual Protected) TFA TFA / CH2Cl2 (Acidic Cleavage) Start->TFA H2PdC H2, Pd/C (Hydrogenolysis) Start->H2PdC CbzPip N-Cbz-piperazine (Boc Cleaved) TFA->CbzPip BocPip N-Boc-piperazine (Cbz Cleaved) H2PdC->BocPip

Orthogonal deprotection pathways for N-Boc-N'-Cbz-piperazine.

Validated Experimental Methodologies

A protocol is only as robust as its built-in troubleshooting and validation steps. The following procedures are designed as self-validating systems, explaining the "why" behind the "what."

Protocol A: Selective Boc Cleavage (Acidic Conditions)

Objective: Isolate N-Cbz-piperazine by removing the Boc group[1][6][7].

  • Preparation: Dissolve N-Boc-N'-Cbz-piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition (Crucial Step): Add 2.0 equiv of a carbocation scavenger (e.g., triisopropylsilane or thiophenol)[4]. Causality: The generated tert-butyl cation is a potent electrophile. Without a scavenger, it will rapidly alkylate electron-rich aromatic rings or heteroatoms elsewhere in complex substrates[3][4].

  • Acid Activation: Cool the vessel to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 20–50% v/v ratio of TFA to DCM[7]. Causality: Cooling mitigates the exothermic nature of the protonation and suppresses unwanted side reactions.

  • Reaction Monitoring: Stir at room temperature for 1–3 hours. Validate completion via TLC (a ninhydrin stain will reveal the newly formed secondary amine) or LC-MS.

  • Workup & Neutralization: Concentrate under reduced pressure. Co-evaporate with toluene (3×) to azeotropically remove residual TFA. Dissolve the crude TFA-salt in DCM and wash with saturated aqueous NaHCO₃ to yield the free base[6].

Protocol B: Selective Cbz Cleavage (Catalytic Hydrogenolysis)

Objective: Isolate N-Boc-piperazine by removing the Cbz group[5][6].

  • Preparation: Dissolve N-Boc-N'-Cbz-piperazine (1.0 equiv) in a protic solvent (e.g., Methanol or Ethanol) at 0.1 M.

  • Inert Atmosphere Setup: Thoroughly purge the reaction flask with Argon or N₂. Causality: Palladium on Carbon (Pd/C) is highly pyrophoric. Introducing it directly to methanol vapors in the presence of atmospheric oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (5–10% w/w relative to the substrate) under a continuous stream of inert gas[6].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon (1 atm). Stir vigorously at room temperature for 2–12 hours. The release of CO₂ and toluene drives the reaction forward.

  • Workup & Safety: Purge the flask with Argon to remove residual H₂. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Never allow the filtered Pd/C to dry out on the Celite pad; wet it with water immediately before disposal. Concentrate the filtrate to yield the N-Boc-piperazine product[6].

References

  • NIH/NCBI. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." [Link]

  • ACS Publications. "Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation."[Link]

  • NIH/PMC. "Design, Synthesis, and Biological Evaluation of Stable β6.3-Helices: Discovery of Non-Hemolytic Antibacterial Peptides." [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

Sources

Comprehensive Evaluation of Piperazine-Derived FASN Inhibitors: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: 4-Bromobenzoyl Piperazine Derivatives vs. Legacy FASN Inhibitors

Executive Summary

The overexpression of Fatty Acid Synthase (FASN) is a critical metabolic vulnerability in numerous malignancies, driving de novo lipogenesis to support rapid tumor proliferation. While early-generation FASN inhibitors validated the target, their clinical translation was halted by poor aqueous solubility, chemical instability, and severe off-target toxicities (e.g., CPT-1 activation leading to extreme weight loss).

Recently, a novel class of inhibitors derived from the 4-bromobenzoyl piperazine scaffold (including advanced derivatives like FT113 and QNX-10) has emerged as a highly potent, orally bioavailable alternative[1][2][3]. This guide objectively compares the biological activity of these piperazine derivatives against standard FASN inhibitors (TVB-2640, Orlistat, Cerulenin) and provides self-validating experimental methodologies for their preclinical evaluation.

Structural and Mechanistic Rationale

The transition from lipophilic natural products to synthetic piperazine derivatives represents a paradigm shift in FASN targeting.

  • Pharmacophore Advantages: The inclusion of a piperazine ring provides a highly favorable balance of hydrophilicity and lipophilicity, dramatically improving aqueous solubility and oral bioavailability compared to legacy beta-lactones like Orlistat[2].

  • Target Domain Specificity: First-generation inhibitors like Cerulenin target the β -ketoacyl synthase (KS) domain, often leading to reactive off-target binding. In contrast, 4-bromobenzoyl piperazine derivatives and their structural analogs specifically target the β -ketoacyl reductase (KR) domain [1][4]. The 4-bromobenzoyl moiety acts as a critical hydrophobic anchor, fitting precisely into the KR binding pocket and preventing the NADPH-dependent reduction of β -ketoacyl intermediates.

  • Downstream Causality: By stalling the KR domain, these inhibitors trigger a buildup of malonyl-CoA. This accumulation relieves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), driving excessive fatty acid oxidation (FAO), reactive oxygen species (ROS) generation, and ultimately, tumor cell apoptosis via the upregulation of Bax and downregulation of Bcl-xL[1].

Comparative Performance Analysis

To contextualize the efficacy of 4-bromobenzoyl piperazine derivatives, we must benchmark them against both historical tool compounds and current clinical-stage molecules like[5].

Inhibitor Class / CompoundTarget DomainBiochemical IC 50​ Cellular IC 50​ (DNL)Solubility & BioavailabilityClinical Status / Utility
Piperazine Derivatives (e.g., FT113, QNX-10)KR Domain200 - 300 nM< 100 nMHigh / Excellent oral bioavailability (>80%)Preclinical / High potential lead[1][3]
TVB-2640 (Denifanstat) KR Domain~50 nM~60 nMModerate / Good oral bioavailabilityPhase II Clinical Trials (Oncology/NASH)[5][6]
Orlistat TE Domain10 - 15 µM> 20 µMPoor / Extremely low systemic absorptionFDA Approved (Obesity) / Repurposed
Cerulenin KS Domain1.5 µM~3 µMModerate / Poor chemical stabilityIn vitro tool compound / High toxicity

Data synthesized from established biochemical evaluations of FASN inhibitors[2][3][7].

Experimental Methodologies: Self-Validating Systems

Evaluating novel FASN inhibitors requires orthogonal assays that measure both direct enzymatic blockade and functional cellular outcomes. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Biochemical FASN Inhibition Assay (NADPH Oxidation)

Objective: Direct kinetic measurement of KR domain inhibition. Causality Principle: FASN consumes two moles of NADPH per cycle of chain elongation. Because NADPH absorbs light at 340 nm while its oxidized form (NADP + ) does not, measuring the decay of A 340​ provides a direct, real-time readout of FASN enzymatic velocity.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Enzyme & Inhibitor Incubation: Add 0.5 µg of purified recombinant human FASN to the buffer. Add the 4-bromobenzoyl piperazine derivative (titrated from 1 nM to 10 µM) and incubate for 15 minutes at 37°C.

    • Self-Validation Step: Include a no-enzyme blank (buffer + inhibitor + substrates) to establish baseline NADPH auto-oxidation. Include TVB-2640 as a positive control.

  • Reaction Initiation: Add 150 µM acetyl-CoA, 1.5 mM malonyl-CoA, and 250 µM NADPH to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 20 minutes. Calculate the IC 50​ based on the steady-state velocity ( Vmax​ ).

Protocol 2: Intracellular De Novo Lipogenesis (DNL) Assay

Objective: Quantify functional lipid synthesis blockade in living cells. Causality Principle: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. By supplementing cancer cells (e.g., HCT-116) with 14 C-acetate, we can trace the incorporation of radioactive carbon exclusively into newly synthesized lipids.

  • Cell Treatment: Seed HCT-116 cells at 2×105 cells/well. Treat with the piperazine-derived inhibitor for 4 hours to ensure target engagement without inducing premature apoptosis.

  • Isotope Labeling: Spike the media with 1 µCi/mL of[1- 14 C]-acetate and incubate for an additional 2 hours.

  • Lipid Extraction (Folch Method): Wash cells with cold PBS and lyse. Extract lipids using a 2:1 chloroform/methanol mixture.

    • Causality Principle: The Folch extraction strictly separates non-polar, newly synthesized lipids (organic phase) from polar, unincorporated 14 C-acetate precursors (aqueous phase), preventing background noise.

  • Scintillation & Normalization: Isolate the organic phase, evaporate the solvent, and quantify radioactivity via liquid scintillation counting.

    • Self-Validation Step: Normalize the CPM (counts per minute) to total cellular protein (using a standard BCA assay on a parallel plate). This ensures that a reduction in signal is definitively due to FASN inhibition, not merely a reduction in cell number due to toxicity.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which 4-bromobenzoyl piperazine derivatives inhibit the FASN KR domain, leading to downstream metabolic collapse and apoptosis in tumor cells.

FASN_Pathway FASN FASN Enzyme (KR Domain) Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Malonyl Malonyl-CoA Accumulation FASN->Malonyl Blockade Causes BBP 4-Bromobenzoyl Piperazines BBP->FASN Inhibits Apoptosis Apoptosis (Bax ↑, Bcl-xL ↓) BBP->Apoptosis Induces CancerCell Tumor Cell Proliferation Palmitate->CancerCell Supports CPT1 CPT-1 Activation Malonyl->CPT1 Removes Inhibition CPT1->Apoptosis Promotes ROS

Figure 1: Mechanism of action for 4-bromobenzoyl piperazine FASN inhibitors.

References
  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity Source: Bioorganic Chemistry (PubMed / Elsevier) URL:[Link]

  • Discovery and Optimization of Novel Piperazines as Potent Inhibitors of Fatty Acid Synthase (FASN) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial Source: Gastroenterology (PubMed) URL:[Link]

  • First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors Source: EClinicalMedicine (PubMed) URL:[Link]

  • Novel compounds and compositions for inhibition of FASN (Patent)

Sources

Safety Operating Guide

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Waste Management Protocol for Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (C₁₆H₂₁BrN₂O₃) is a Boc-protected piperazine derivative frequently utilized as an intermediate in medicinal chemistry and drug development. Because this molecule contains a covalently bound bromine atom, its disposal is strictly governed by protocols for Halogenated Organic Waste .

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating, field-proven system for managing this specific chemical waste. Understanding the causality behind these protocols is critical: improper disposal of halogenated compounds not only violates environmental regulations but can lead to dangerous exothermic reactions and the release of highly toxic byproducts.

Phase 1: Hazard Assessment and Waste Classification

The presence of the bromine atom dictates the entire lifecycle of this compound's waste management. Halogenated organic compounds cannot be disposed of via standard organic waste streams.

The Mechanistic Rationale for Segregation: Halogenated waste must be segregated from non-halogenated organic solvents. When incinerated, halogenated compounds require specialized, high-temperature scrubbers to prevent the formation of highly toxic dioxins, furans, and corrosive hydrogen halide gases (e.g., hydrogen bromide)[1]. Furthermore, mixing halogenated waste with incompatible streams (such as acetone or highly reactive amines) can lead to dangerous, pressure-generating exothermic reactions or explosions[2]. Therefore, whether in its pure solid form or dissolved in a solvent matrix, this compound must be strictly routed to a designated halogenated waste stream[3].

Phase 2: Operational Disposal Protocol (Step-by-Step)

This methodology applies to both the pure solid compound and reaction mixtures containing the compound.

Step 1: Determine the Physical State of the Waste

  • Solid Waste: If disposing of the pure powder, contaminated filter paper, spent silica gel from column chromatography, or empty sample vials, these must be placed in a chemically contaminated solid waste bin (often designated with specific colored lids depending on institutional guidelines)[2].

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., dichloromethane, chloroform, or even non-halogenated solvents like ethyl acetate), the entire mixture is now classified as Halogenated Organic Solvent Waste[4].

Step 2: Container Selection and Preparation

  • Select a chemically resistant container, typically High-Density Polyethylene (HDPE) or glass.

  • Ensure the container has a secure, threaded screw cap that is vapor-tight and spill-proof[3]. Do not use metal safety cans, as halogenated compounds can slowly dissociate to produce hydrobromic or hydrochloric acids, which corrode metal[5].

Step 3: Waste Transfer and Volume Management

  • Transfer liquid waste inside a certified chemical fume hood to minimize inhalation exposure[4].

  • Critical Limit: Do not fill the liquid waste container beyond 90% capacity. This 10% headspace is a self-validating safety measure that allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[4].

Step 4: Labeling and Identification

  • Label the container before or at the exact moment the first drop or particle of waste is added[3].

  • Affix a standard "Hazardous Waste" tag.

  • Write the complete chemical name: "Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate" . Do not use abbreviations, acronyms, or chemical formulas[3]. If in a solvent, list all constituent solvents and their approximate percentages[4].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA.

  • Place the primary container inside a secondary containment tub (e.g., Nalgene/polypropylene) to capture any potential leaks[5].

  • Keep the area cool, dry, and well-ventilated, strictly segregated from incompatible chemicals such as strong acids, bases, reactive metals, and oxidizing agents[5].

Phase 3: Quantitative Logistics and Safety Parameters

To ensure rapid compliance and operational safety, the following table summarizes the critical quantitative parameters for handling this specific halogenated waste stream.

ParameterOperational Value / RuleScientific Rationale
Container Fill Limit Maximum 90% capacityPrevents over-pressurization and spills from vapor expansion[4].
Container Material HDPE or GlassPrevents chemical degradation; avoids acid-induced corrosion seen in metal cans[5].
Storage Segregation 100% isolated from non-halogenated organics & reactive metalsPrevents exothermic reactions and reduces specialized incineration costs[1][2].
Labeling Specificity 100% full chemical names usedEnsures emergency responders and EH&S can accurately identify hazards[3].

Phase 4: Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate waste based on its physical state in the laboratory.

G Start Waste Generation: Tert-butyl 4-(4-bromobenzoyl) piperazine-1-carboxylate State Physical State of Waste? Start->State Solid Solid Powder, Contaminated Silica, or Filter Paper State->Solid Liquid Dissolved in Reaction or Purification Solvent State->Liquid SolidWaste Chemically Contaminated Solid Waste Container Solid->SolidWaste LiquidWaste Halogenated Organic Solvent Waste Carboy Liquid->LiquidWaste Labeling Affix Hazardous Waste Tag (Use Full Chemical Name) SolidWaste->Labeling LiquidWaste->Labeling EHS EH&S Collection & High-Temperature Incineration Labeling->EHS

Halogenated waste routing workflow for Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate.

References

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois. Available at: [Link]

  • Laboratory Waste Disposal Guidelines , University of Wollongong (UOW). Available at: [Link]

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline , Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Standard Operating Procedure: Halogenated Solvents , Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, is a valuable building block in medicinal chemistry. Its safe and effective use is paramount to both scientific progress and the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, underpinned by established scientific principles and field-proven insights.

Hazard Profile: A Proactive Assessment

Given the chemical structure of Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, which features a bromobenzoyl group and a piperazine moiety, we must anticipate potential hazards based on these functional groups. Analysis of analogous compounds suggests the following potential hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this and similar chemical reagents. The selection of appropriate PPE is critical to prevent exposure.[4][5][6]

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Tightly fitting safety goggles with side-shieldsNitrile or neoprene glovesLab coatWork in a chemical fume hood or use a dust respirator
Dissolving Tightly fitting safety goggles with side-shieldsNitrile or neoprene glovesLab coatWork in a chemical fume hood
Reaction Setup Tightly fitting safety goggles with side-shieldsNitrile or neoprene glovesLab coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatFull-face respirator with appropriate cartridges
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.[7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 end_don Ready Don4->end_don Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 end Exit Doff4->end start Start start->Don1 start_doff Decontaminate start_doff->Doff1

PPE Donning and Doffing Workflow

Operational Handling: Precision and Safety

Safe handling practices are essential to minimize the risk of exposure and to ensure the integrity of your experiment.

Weighing and Transferring
  • Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered.[8] Have all necessary equipment, including spatulas, weigh boats, and a tared container, ready.

  • Weighing: Carefully transfer the required amount of the solid compound from the stock bottle to a weigh boat. Avoid creating dust. If dust is generated, a dust respirator should be used even within the fume hood.[9]

  • Transfer: Gently add the weighed compound to your reaction vessel. Use a funnel if necessary to prevent spillage.[5]

  • Cleaning: Clean any residual solid from the spatula and weigh boat with an appropriate solvent and dispose of the waste in a designated container.

Dissolving the Compound
  • Solvent Addition: In a chemical fume hood, add the chosen solvent to the vessel containing the compound.[5][6]

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid splashing.

  • Observation: If the dissolution is exothermic, be prepared to cool the vessel in an ice bath.

Spill and Emergency Procedures: A Plan for the Unexpected

Accidents can happen, but with a clear plan, you can mitigate the consequences.

Minor Spills (in a fume hood)
  • Alert: Inform nearby colleagues of the spill.

  • Contain: Use an inert absorbent material like sand or vermiculite to cover the spill.[10][11]

  • Collect: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[12][13]

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe it down.

Major Spills (outside a fume hood)
  • Evacuate: Evacuate the immediate area and alert your lab manager or safety officer.

  • Isolate: If it is safe to do so, close the doors to the lab to contain any vapors.

  • Await Assistance: Do not attempt to clean up a large spill without proper training and equipment. Wait for the emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, including weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[14][15]

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal company, in accordance with all local, state, and federal regulations.[9][11]

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate, fostering a secure and productive research environment.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Google.
  • 4-(3-BROMO-BENZOYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER SDS, 890153-34-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Laboratory Chemical Safety and Handling Guidelines. (2025, February 5). Saffron Scientific.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Spectrum Chemical.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 14). Tokyo Chemical Industry.
  • BP-10439 - BroadPharm. (2018, August 17). BroadPharm.
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. (n.d.). eLabNext.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 15). Fisher Scientific.
  • JQ-6278 - Safety Data Sheet. (2026, March 6). Combi-Blocks.
  • TERT-BUTYL 4-(3-BROMOBENZYL)PIPERAZINE-1-CARBOXYLATE - Safety Data Sheet. (2026, March 22). ChemicalBook.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS-MedChemExpress. (2025, December 26). MedChemExpress.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
  • TERT-BUTYL 4-(3-BROMOBENZYL)PIPERAZINE-1-CARBOXYLATE - Safety Data Sheet. (2026, March 22). ChemicalBook.
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate-SDS-MedChemExpress. (2025, December 24). MedChemExpress.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.